Rimocidin is a glycosylated polyketide featuring a macrolactone ring with a sugar moiety (mycosamine) and a free carboxyl group [1] [2]. Its primary mode of action is binding to ergosterol in fungal membranes, disrupting ionic permeability and causing cell death [1] [2].
Biosynthesis occurs in Streptomyces species (e.g., S. rimosus M527 and S. diastaticus var. 108) via a type I modular polyketide synthase (PKS) [3] [4]. The core biosynthetic gene cluster (rim cluster) includes structural, regulatory, and tailoring genes [3].
Key precursors for a single this compound molecule include up to 11 malonyl-CoA units, as well as methylmalonyl-CoA, ethylmalonyl-CoA, and butanoyl-CoA [4] [5]. These precursors link this compound production to central metabolic pathways like glycolysis, fatty acid degradation, and the citric acid cycle [4] [5].
This compound biosynthesis is controlled by pathway-specific and global regulators. Genetic manipulation of these regulators and their associated pathways is a key strategy for increasing this compound yield and generating novel derivatives.
| Regulator | Family/Type | Effect on this compound Biosynthesis | Molecular Mechanism |
|---|---|---|---|
| RimR2 [3] | LAL (Larger ATP-binding regulators of the LuxR) | Positive | Binds to promoter regions of rimA and rimC structural genes; influences transcriptional levels of all rim genes [3]. |
| NsdA~sr~ [4] [6] | Global regulator (Differentiation suppressor) | Negative | Represses metabolic precursor supply (butyryl-CoA, malonyl-CoA) and downregulates core cellular processes (translation, energy metabolism) [4] [5]. |
The following diagram illustrates the integrated regulatory network controlling this compound biosynthesis:
Integrated regulatory network for this compound biosynthesis.
Overexpression of the positive regulator rimR2 using strong promoters significantly enhances this compound production [3].
Promoter Used for rimR2 Overexpression |
This compound Production Increase vs. Wild-Type [3] |
|---|---|
| kasOp* | 81.8% |
| Native Promoter | 68.1% |
| permE* | 54.5% |
| SPL21 | No obvious difference |
| SPL57 | No obvious difference |
Conversely, deletion of the negative global regulator nsdAsr increases this compound production by 46% and accelerates sporulation [6].
Genetic engineering can alter the this compound structure to improve pharmacological properties, such as reducing toxicity or enhancing antifungal activity [2].
rimJ encodes a crotonyl-CoA carboxylase/reductase (CCR) involved in providing ethylmalonyl-CoA extender units [1] [7].rimJ leads to new this compound/CE-108 derivatives by incorporating alternative extender units during PKS elongation [1] [7]. For example, CE-108D is a novel derivative confirmed to result from this altered biosynthesis [7].pcsA, which is not located within the this compound cluster, encodes a polyene carboxamide synthase [1] [8].PcsA converts the exocyclic carboxyl group of this compound and its derivatives into a carboxamide [1] [7].The workflow for generating these novel derivatives is summarized below:
Workflow for generating novel this compound carboxamide derivatives.
Here are core methodologies used in this compound research that you can adapt for laboratory work.
| Protocol | Key Steps | Application in this compound Research |
|---|
| Gene Deletion/Complementation [3] [6] | 1. Knockout: Use CRISPR/Cas9 system to delete target gene.
2. Complementation: Reintroduce gene with native promoter into a neutral site (e.g., using pSET152 integrative plasmid).
3. Verification: Confirm via PCR and phenotype (HPLC). | Essential for determining gene function (e.g., rimR2 is indispensable; nsdAsr deletion increases yield). |
| Gene Overexpression [3] | 1. Clone target gene into a plasmid under a strong, constitutive promoter (e.g., ermE*, kasOp*).
2. Introduce construct into wild-type strain via conjugation.
3. Measure production change (HPLC) and gene expression (qRT-PCR). | Used to enhance production by overexpressing positive regulators (e.g., rimR2). |
| Electrophoretic Mobility Shift Assay (EMSA) [3] [4] | 1. Purify Protein: Express and purify the His-tagged regulator protein.
2. Prepare Probe: PCR-amplify and label putative target promoter DNA.
3. Incubate & Analyze: Mix protein and DNA; run on native polyacrylamide gel. Shifted bands indicate binding. | Used to validate direct binding of regulators (e.g., RimR2, NsdA~sr~) to target promoter DNA. |
| Transcriptomic Analysis (RNA-seq) [4] [5] | 1. RNA Extraction: Isolate total RNA from mycelia at different time points.
2. Library Prep & Sequencing: Construct cDNA libraries and sequence.
3. Bioinformatics: Map reads to reference genome; identify differentially expressed genes (DEGs). | Identifies global regulatory effects (e.g., NsdA~sr~ overexpression downregulates precursor pathways). |
| ChIP-seq (Chromatin Immunoprecipitation sequencing) [4] [5] | 1. Cross-linking: Formaldehyde treatment to fix protein-DNA interactions.
2. Immunoprecipitation: Use specific antibody against regulator to pull down DNA fragments.
3. Sequencing & Analysis: Sequence purified DNA to identify genome-wide binding sites. | Discovers direct targets of global regulators (e.g., identified 49 direct target genes for NsdA~sr~). |
accsr for malonyl-CoA) can be combined with regulatory gene manipulation for synergistic yield improvements [4].rimJ) with amidotransferase (pcsA) expression is a promising platform for generating novel derivatives with improved therapeutic indexes [1] [7].
The biosynthesis of rimocidin in S. rimosus M527 is controlled by a complex regulatory network. The core biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by pathway-specific and global regulators [1].
The table below summarizes the key regulators identified and their functions:
| Regulator | Type | Function in this compound Biosynthesis | Molecular Mechanism |
|---|---|---|---|
| RimR2 [1] | Pathway-specific, LAL family (Positive) | Essential for production; overexpression increases yield. | Binds to promoter regions of rimA and rimC; activates transcription of rim genes [1]. |
| NsdAsr [2] [3] [4] | Global, NsdA family (Negative) | Represses production; deletion increases yield. | Dual mechanism: 1) Binds to genes in fatty acid degradation, reducing precursor supply (butyryl-CoA, malonyl-CoA); 2) Binds to rpoB, downregulating global protein expression [2] [3]. |
The following diagram illustrates the logical relationship between these regulators and the this compound biosynthetic output:
Regulatory network controlling this compound production in S. rimosus M527.
Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly improving this compound production. The table below compiles the quantitative data from various studies on mutant strains:
| Strain / Modification | Description | Change in this compound Production (vs. Wild-Type) | Key Findings |
|---|---|---|---|
| M527-ΔnsdAsr [4] | Deletion of negative regulator nsdAsr | +46% | Accelerated morphological differentiation; upregulation of rim genes. |
| M527-KR [1] | Overexpression of rimR2 using *kasOp promoter | +81.8% | Highest yielding rimR2 overexpression strain. |
| M527-NR [1] | Overexpression of rimR2 using its native promoter | +68.1% | - |
| M527-ER [1] | Overexpression of rimR2 using *permE promoter | +54.5% | - |
| RGMS Mutants [5] | ARTP mutagenesis guided by a PrimA-neo reporter | +34% to +52% | Increased transcription of rim genes in top mutants (S34, S38, S52). |
Here are the detailed methodologies for key genetic experiments in S. rimosus M527.
This is the primary method for introducing DNA into S. rimosus M527 [6] [7].
The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for nsdAsr [4].
This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing mutants [5]. The workflow is illustrated below:
Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].
The activity of various promoters has been quantitatively analyzed in S. rimosus M527 using the gusA reporter gene, providing a toolkit for genetic engineering [6].
| Promoter | Type | Relative Activity in M527 (vs. permE*) |
|---|---|---|
| SPL-21 [6] | Synthetic | 220% (Strongest) |
| SPL-57 [6] | Synthetic | ~100% (Comparable) |
| permE* [6] | Constitutive | 100% (Control) |
| potrB [6] | Native | ~50% (Weakest) |
While significant progress has been made, the regulatory network is not fully elucidated. Future research could focus on:
The table below summarizes the core functions and characteristics of the RimA loading module.
| Feature | Description |
|---|---|
| Primary Function | Selects and loads starter units for rimocidin biosynthesis [1]. |
| Domain Architecture | CoA ligase - ACP - KS0 - AT - ACP [1]. |
| Key Domains | KS0 (KSS): A specialized ketosynthase domain hypothesized to act as a decarboxylase, selecting and possibly decarboxylating the starter unit [1]. |
| Starter Units | Incorporates malonyl-CoA or ethylmalonyl-CoA, which are decarboxylated to acetyl-CoA or butyryl-CoA, respectively, leading to different this compound derivatives [1]. |
| Genetic Location | Located within the this compound biosynthetic gene cluster (BGC), it is the first module (loading module) of the PKS assembly line [2] [1]. |
| Regulatory Control | Its promoter (PrimA) is a direct target of the pathway-specific regulator RimR2 [3]. |
Here are detailed methodologies for key experiments used to study and engineer the RimA module and its promoter.
This protocol is used for high-throughput screening of mutants with enhanced RimA promoter activity and, consequently, higher this compound production [2].
This protocol confirms the role of a regulatory gene in controlling rimA expression [3].
The following diagram illustrates the core genetic layout and the key regulatory mechanism involving RimR2 and RimA.
Diagram 1: The pathway-specific regulator RimR2 directly binds to the PrimA promoter to activate transcription of the rimA loading module gene within the this compound BGC [3].
The biosynthesis of rimocidin in Streptomyces rimosus M527 is governed by a complex network of pathway-specific and global regulators. The table below summarizes the key identified regulators and their functions.
| Regulator Name | Regulator Family | Function in this compound Biosynthesis | Direct Molecular Target(s) | Effect on Yield (vs. Wild-Type) | Key Experimental Evidence |
|---|---|---|---|---|---|
| RimR2 [1] [2] | LAL (Larger ATP-binding regulators of the LuxR) | Positive pathway-specific regulator | Binds to promoter regions of rimA and rimC [1] [2] | Deletion: 100% reduction (no production) [2] | Gene deletion/complementation, EMSA, transcriptional analysis (qRT-PCR) [1] [2] |
| TetR24 (RS24090) [3] [4] | TetR Family (TFR) | Negative transcriptional repressor | Binds to promoter regions of rimA and rimR2 [3] [4] | Deletion: +38.1% Overexpression: -40.3% [3] | CRISPR/Cas9 knockout, overexpression, EMSA, DNase I footprinting [3] [4] | | NsdAsr [5] [6] | Global Regulator (NsdA family) | Negative global regulator, limits precursor supply | Binds to genes involved in fatty acid degradation (RS18275, RS18290) and rpoB [5] [6] | Deletion: Increased production Overexpression: Decreased production [5] [6] | Transcriptomics (RNA-seq), ChIP-seq, EMSA, precursor concentration measurement [5] [6] |
The relationships and regulatory impacts of these key components can be visualized in the following network diagram.
Regulatory network for this compound biosynthesis. The diagram shows that RimR2 is a central, positive pathway-specific regulator that directly activates the this compound BGC [1] [2]. Its expression is itself repressed by TetR24 [3] [4]. The global regulator NsdAsr exerts a negative effect by limiting essential precursor molecules and indirectly repressing the BGC [5] [6].
The following methodologies are critical for investigating this compound regulators and their phylogenetic context.
Understanding this regulatory network enables targeted strategies to enhance this compound yield:
RimR2 is encoded within the rimocidin biosynthetic gene cluster (BGC) of S. rimosus M527. Key characteristics and findings from functional studies are summarized below.
M527-ΔrimR2 lost the ability to produce this compound, while production was restored in the complemented strain M527-ΔrimR2/pSET152::rimR2 [2].The following methodologies are critical for studying LAL regulators like RimR2.
This protocol is fundamental for establishing the essential function of a regulatory gene.
M527-ΔrimR2) can be constructed using the CRISPR/Cas9-CodA(sm) system [2].EMSA is used to validate direct binding between a regulator and its target DNA sequences.
Overexpressing a positive regulator is a direct strategy to enhance antibiotic yield.
permE*kasOp*SPL21SPL57This table summarizes the quantitative outcomes of overexpressing rimR2 under different promoters [1].
| Recombinant Strain | Promoter Used | This compound Production Increase vs. Wild-Type |
|---|---|---|
| M527-KR | kasOp* |
81.8% |
| M527-NR | Native | 68.1% |
| M527-ER | permE* |
54.5% |
| M527-21R | SPL21 |
No obvious difference |
| M527-57R | SPL57 |
No obvious difference |
The regulatory network for this compound biosynthesis involves multiple layers of control beyond the pathway-specific LAL regulator.
The Reporter-Guided Mutation Selection (RGMS) strategy is an effective method to enhance this compound production without prior knowledge of specific regulators [6].
RGMS Workflow: Using a promoter-reporter system to select for high-producing mutants.
kasOp*, is a validated and effective metabolic engineering strategy to significantly increase this compound production [1].
The table below summarizes the core functions and experimental data for these two regulators.
| Regulator | Type | Function | Key Experimental Findings |
|---|
| RimR2 [1] | Positive (LAL Family) | Activates the rimocidin biosynthetic gene cluster (rim genes) [1] | • Deletion: this compound production abolished [1]. • Complementation: Production restored to wild-type levels [1]. • Overexpression (kasOp*): Increased production by 81.8% [1]. • EMSA: Directly binds to promoter regions of rimA and rimC [1]. | | NsdAsr [2] [3] [4] | Negative (Pleiotropic) | Represses this compound biosynthesis and morphological differentiation [4] | • Deletion: this compound production increased by 46% and sporulation enhanced [4]. • Overexpression: Production decreased and sporulation impaired [4]. • Transcriptomics: Downregulates primary metabolic pathways (glycolysis, oxidative phosphorylation), limiting precursors (malonyl-CoA, NADH) [2] [3]. • ChIP-seq/EMSA: Directly binds genes for fatty acid degradation (RS18275, RS18290) and a core transcriptional subunit (rpoB) [2] [3]. |
This protocol is fundamental for establishing a regulator's essential role.
The following diagram illustrates the experimental workflow for characterizing a pathway-specific regulator, integrating the key protocols discussed above.
Experimental workflow for characterizing a regulatory gene.
This diagram synthesizes the current understanding of how RimR2 and NsdAsr coordinate to control this compound production in S. rimosus M527.
Regulatory network of this compound biosynthesis, showing positive (green) and negative (red) controls.
Rimocidin is a glycosylated polyene macrolide antibiotic with a broad spectrum of antifungal activity. Its structure and primary mode of action are characterized as follows.
The table below summarizes key structural and biological data for this compound and its close relatives.
| Property | This compound | This compound Derivative BU16 | Related Tetraene CE-108 |
|---|---|---|---|
| Macrolide Ring Size | 28-membered [2] | Information missing | Information missing |
| Polyene System | All-trans tetraene [2] | Tetraene [6] | Tetraene [7] |
| Characteristic Group | Internal hemiketal [2] | Six-membered hemiketal ring [6] | Information missing |
| Glycosyl Moisty | Mycosamine [3] | Information missing | Information missing |
| Unique Side Chain | Propyl group [6] | Ethyl group [6] | Information missing |
| Molecular Formula | Information missing | Information missing | C₃₉H₆₁NO₁₄ [7] |
| Primary Target | Fungal membrane ergosterol [1] | Fungal cell envelope [6] | Information missing |
This compound is synthesized by a type I modular polyketide synthase (PKS) system in Streptomyces species. The biosynthetic gene cluster (BGC) contains structural and regulatory genes, with recent studies elucidating a complex regulatory network.
The following diagram illustrates the logical relationships within this regulatory network and its impact on this compound biosynthesis.
Regulatory network governing this compound biosynthesis. NsdAsr negatively regulates production by repressing precursor supply and global transcription, while RimR2 acts as a pathway-specific positive regulator.
Here are detailed methodologies for two key experimental approaches used to study and enhance this compound production.
This protocol is used to confirm the essential role of a putative regulatory gene, as demonstrated for rimR2 [1].
This strategy combines random mutagenesis with a promoter-reporter system to directly select for high-producing mutants [8].
The workflow for the RGMS method is summarized in the diagram below.
Workflow for the Reporter-Guided Mutation Selection (RGMS) strategy to generate high-yielding this compound strains.
Current research provides promising avenues for further development of this compound and similar polyenes.
This compound is a polyene macrolide antibiotic with significant antifungal activity against various plant-pathogenic fungi. First isolated from Streptomyces rimosus, this compound belongs to a class of pharmacologically important antifungals that also includes nystatin, amphotericin B, and pimaricin. The chemical structure of this compound (CAS Registry Number: 1393-12-0) consists of a 38-membered macrolactone ring with a characteristic conjugated tetraene system and a mycosamine sugar moiety attached at the C-19 position through a β-glycosidic bond. The molecular formula of this compound is C₃₉H₆₁NO₁₄, with a molecular weight of 767.90 g/mol [1] [2].
The polyene macrolide antibiotics share a common mechanism of action primarily targeting fungal cell membranes. Their molecular architecture consists of two distinct regions: a hydrophilic polyol region that lines aqueous transmembrane channels and a lipophilic polyene segment that interacts with membrane sterols. This compound exhibits a typical polyene UV absorption spectrum with maxima at 279, 291, 304, and 318 nm in 80% methanol [2]. The compound has a specific optical rotation [α]D²⁵ of +116° (pyridine) and decomposes above 110°C. It is slightly soluble in water, acetone, and lower alcohols, with improved water solubility achieved through salt formation, such as the sulfate heptahydrate derivative ([α]D²⁵ +75.2° in methanol) [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 1393-12-0 |
| Molecular Formula | C₃₉H₆₁NO₁₄ |
| Molecular Weight | 767.90 g/mol |
| Percent Composition | C 61.00%, H 8.01%, N 1.82%, O 29.17% |
| Optical Rotation | [α]D²⁵ +116° (pyridine) |
| UV Maxima (80% methanol) | 279, 291, 304, 318 nm |
| Solubility | Slightly soluble in water, acetone, lower alcohols |
The mycosamine moiety (3,6-dideoxy-3-amino-D-mannose) is a critical structural component of this compound and several other polyene macrolides. This deoxyaminosugar is attached to the macrolactone ring through a β-glycosidic bond at C-19 and plays a crucial role in the biological activity of the antibiotic. The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring are both involved in the interactions between antibiotic molecules in the membrane-bound complex, which are essential for antifungal activity [3]. Understanding the biosynthesis, attachment, and function of this sugar moiety provides valuable insights for engineering improved antifungal agents with enhanced therapeutic properties and reduced toxicity.
The mycosamine moiety in this compound is derived from GDP-D-mannose, which is synthesized from fructose 6-phosphate through enzymes of primary metabolism. The biosynthetic pathway involves three key enzymatic steps that transform GDP-D-mannose into GDP-mycosamine, which is subsequently attached to the macrolactone ring. The this compound biosynthetic gene cluster encodes specialized enzymes responsible for these transformations, mirroring the pathways found in other polyene macrolide producers [3].
The first dedicated step in mycosamine biosynthesis is catalyzed by a GDP-D-mannose 4,6-dehydratase, encoded by the rimDIII gene (or its homolog nysDIII in the nystatin cluster). This enzyme converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose through a dehydration reaction. The subsequent step involves a non-enzymatic 3,4-isomerization that converts this intermediate to GDP-3-keto-6-deoxy-D-mannose. Interestingly, genes encoding GDP-4-keto-6-deoxy-D-mannose 3,4-isomerase have not been identified within polyene macrolide gene clusters, suggesting either that this isomerization occurs spontaneously or that the relevant enzyme is encoded elsewhere in the Streptomyces genome [3].
The final step in mycosamine formation is a transamination reaction catalyzed by a pyridoxal phosphate-dependent aminotransferase encoded by rimDII (homologous to nysDII). This enzyme transfers an amino group to GDP-3-keto-6-deoxy-D-mannose, resulting in the formation of GDP-mycosamine. The aminotransferases found in polyene macrolide gene clusters show homology to perosamine synthases that catalyze similar reactions in the biosynthesis of 4-amino-4,6-dideoxy-D-mannose (GDP-perosamine) in other antibiotic pathways [3].
The following diagram illustrates the mycosamine biosynthetic pathway and attachment to the this compound aglycone:
Mycosamine Biosynthetic Pathway and Attachment to this compound Aglycone
The attachment of mycosamine to the this compound aglycone is catalyzed by a glycosyltransferase encoded by rimDI (homologous to nysDI). This enzyme specifically transfers the mycosamine moiety from GDP-mycosamine to the C-19 carbon of the macrolactone ring, forming a β-glycosidic bond. Experimental evidence from gene inactivation studies demonstrates the crucial role of this glycosyltransferase. When nysDI was inactivated in Streptomyces noursei, the mutant strain produced nystatinolide (the aglycone of nystatin) and 10-deoxynystatinolide as major products instead of nystatin, confirming the essential role of the glycosyltransferase in sugar attachment [3].
Similar results were observed with the nysDII inactivation mutant, which also accumulated nystatinolide, confirming that both sugar biosynthesis and attachment are essential for producing the mature glycosylated polyene macrolide. Complementation of these mutants with the respective genes restored antibiotic production, validating the specific functions of these genes in mycosamine biosynthesis and attachment [3].
The biosynthesis of this compound is tightly regulated by pathway-specific regulators encoded within the biosynthetic gene cluster. Recent research has identified RimR2 as a crucial positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527. RimR2 belongs to the LAL family (larger ATP-binding regulators of the LuxR family) of transcriptional regulators, characterized by a molecular mass of approximately 97.3 kDa (918 amino acids), and containing conserved nucleotide phosphate-binding domains (Walker A and Walker B) and a C-terminal helix-turn-helix (HTH) DNA-binding domain [4].
Experimental evidence demonstrates that RimR2 is indispensable for this compound production. Deletion of rimR2 resulted in a complete loss of this compound production, while complementation restored antibiotic biosynthesis. Furthermore, overexpression of rimR2 using strong promoters such as kasOp significantly enhanced this compound production (81.8% increase compared to wild-type), indicating its positive regulatory role [4].
At the molecular level, RimR2 activates this compound biosynthesis by directly binding to the promoter regions of key biosynthetic genes, including rimA (which encodes the loading module of the this compound PKS) and rimC. This binding was confirmed through electrophoretic mobility shift assays (EMSA), which demonstrated specific protein-DNA interactions. Consistent with these findings, qRT-PCR analyses revealed that all candidate rim genes showed significantly reduced transcriptional levels in the ΔrimR2 mutant compared to the wild-type strain [4].
Table 2: Key Enzymes in Mycosamine Biosynthesis and Attachment
| Gene | Protein Function | Catalytic Reaction | Result of Gene Inactivation |
|---|---|---|---|
| rimDIII | GDP-D-mannose 4,6-dehydratase | Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose | Accumulation of this compound aglycone |
| rimDII | Aminotransferase | Transaminates GDP-3-keto-6-deoxy-D-mannose to GDP-mycosamine | Accumulation of this compound aglycone |
| rimDI | Glycosyltransferase | Attaches mycosamine to C-19 of macrolactone ring | Accumulation of this compound aglycone |
| rimR2 | LAL family transcriptional regulator | Activates transcription of this compound biosynthetic genes | Complete abolition of this compound production |
The mycosamine moiety is essential for the biological activity of this compound and other polyene macrolide antibiotics. The proposed mechanism of action involves the formation of transmembrane channels in fungal membranes through the assembly of antibiotic-sterol complexes. According to this model, eight antibiotic molecules assemble to form a hydrophilic pore lined by the polyol regions of the macrolactone rings, with the mycosamine moieties extending toward both the extracellular space and the cytoplasm. This arrangement creates an aqueous transmembrane channel that disrupts ion gradients, leading to cell death [3].
The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring participate in crucial interactions between antibiotic molecules within the membrane complex. These electrostatic interactions are believed to stabilize the antibiotic complex in the membrane, facilitating the formation of functional ion channels. Experimental evidence from nystatin analogs lacking the mycosamine moiety demonstrates dramatically reduced antifungal activity and hemolytic activity, confirming the importance of this sugar moiety for biological function [3].
Structure-activity relationship studies have shown that modifications to either the amino group of mycosamine or the carboxyl group of the macrolactone ring can significantly alter the pharmacological properties of polyene antibiotics. Such modifications have yielded derivatives with reduced toxicity while retaining or even enhancing antifungal efficacy. For instance, semisynthetic derivatives of amphotericin B with modified mycosamine amino groups showed improved therapeutic indices compared to the parent antibiotic [5] [3].
Genetic engineering of the this compound biosynthetic pathway has enabled the production of novel derivatives with potentially improved pharmacological properties. Disruption of the rimJ gene, which encodes a crotonyl-CoA carboxylase/reductase involved in the biosynthesis of extender units for polyketide chain elongation, resulted in a recombinant strain that overproduces new this compound/CE-108 derivatives alongside the parental compounds [5] [6].
One of these derivatives, CE-108D, was structurally characterized and shown to incorporate an alternative extender unit at elongation step 13 of polyketide chain assembly. Furthermore, these new compounds served as in vivo substrates for the heterologously expressed polyene carboxamide synthase PcsA, leading to the production of additional derivatives such as CE-108E, the carboxamide derivative of CE-108D. These modified compounds exhibit improved pharmacological properties compared to their parent compounds, demonstrating the potential of biosynthetic engineering for generating optimized antifungal agents [5] [6].
The following diagram illustrates the engineering strategy for producing novel this compound derivatives:
Engineering Strategy for Novel this compound Derivatives via rimJ Disruption
The this compound biosynthetic machinery demonstrates remarkable flexibility in starter unit incorporation, which directly influences the final antibiotic profile. The loading module of the this compound polyketide synthase (PKS), RimA, exhibits a unique domain structure consisting of carboxylic acid:CoA ligase-ACP-KSS-AT-ACP. The KSS domain (ketosynthase with a serine residue replacing the conserved active site cysteine) is believed to function as a decarboxylase that acts on malonyl-CoA or ethylmalonyl-CoA to generate acetyl-CoA and butyryl-CoA starter units, respectively [5].
This flexibility in starter unit selection directly determines whether the strain produces CE-108 (when malonyl-CoA is used as starter) or This compound (when ethylmalonyl-CoA is incorporated). The in vivo availability of these starter metabolites is therefore crucial for determining the final ratio of these two macrolides produced by Streptomyces diastaticus var. 108 [7]. Understanding this biosynthetic flexibility provides opportunities for metabolic engineering to optimize the production of specific compounds or to generate novel analogs through precursor-directed biosynthesis.
Table 3: Engineered this compound Derivatives and Their Properties
| Derivative | Modification | Key Feature | Pharmacological Improvement |
|---|---|---|---|
| CE-108D | Alternative extender unit at elongation step 13 | Modified macrolactone structure | Altered biological activity |
| CE-108E | Carboxamide derivative of CE-108D | Carboxamide group | Improved pharmacological properties |
| BU16 | New this compound derivative from S. mauvecolor BU16 | Structural modification | Enhanced activity against pepper anthracnose |
The functional characterization of genes involved in mycosamine biosynthesis and attachment relies on well-established gene inactivation and complementation protocols. For the this compound biosynthetic cluster genes, the following methodology has been successfully employed:
Gene Disruption: Construction of disruption cassettes containing an antibiotic resistance marker (e.g., apramycin resistance gene) flanked by homologous regions of the target gene. These cassettes are introduced into Streptomyces cells via conjugational transfer from Escherichia coli ET12567 (pUZ8002). Following conjugation, exconjugants are selected using appropriate antibiotics, and gene replacement is confirmed through Southern blot analysis or PCR amplification [3].
Complementation Studies: For functional complementation, the wild-type gene including its native promoter region is cloned into an integrative vector (e.g., pSET152). The resulting plasmid is introduced into the mutant strain, and antibiotic production is assessed to confirm restoration of function. This approach validates that the observed phenotype results specifically from the targeted gene disruption [3] [4].
Advanced Gene Editing: Recent studies have utilized the CRISPR/Cas9-CodA(sm) system for efficient gene deletion in Streptomyces species. This method allows for precise deletion of target genes such as rimR2, with mutants confirmed through PCR analysis showing the absence of the target gene fragment [4].
Comprehensive analysis of this compound and its derivatives requires a combination of chromatographic and spectroscopic techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): Extracts from Streptomyces cultures are analyzed using HPLC systems (e.g., Agilent 1100) coupled with diode array detectors and mass-sensitive detectors. This provides both UV spectral data characteristic of polyene macrolides and accurate mass determination of the compounds. Typical cultivation involves 5-day-old cultures in microtiter well plates or 3-liter fermentors, with extraction using dimethyl sulfoxide (DMSO) [3].
Fermentation and Production Analysis: For quantitative analysis of this compound production, strains are cultivated in appropriate media such as 0.5× SAO-23 medium. Antibiotic production is monitored over time, and yields are quantified using HPLC by comparing peak areas with standards. For the purification of larger quantities of compounds, fermentation is scaled up to bioreactor systems [3] [4].
Transcriptional Analysis: Quantitative reverse transcription-PCR (qRT-PCR) is employed to examine the transcriptional levels of biosynthetic genes in wild-type versus mutant strains. Total RNA is isolated from mycelia harvested at appropriate time points, reverse-transcribed, and analyzed using gene-specific primers. This approach reveals how regulatory genes influence the expression of biosynthetic genes [4].
The investigation of regulatory mechanisms involves studying direct interactions between regulatory proteins and their DNA targets:
Electrophoretic Mobility Shift Assays (EMSA): The RimR2 protein is expressed in E. coli with an appropriate tag (e.g., His-tag) and purified using affinity chromatography. Putative promoter regions of target genes (e.g., rimA, rimC) are amplified by PCR and labeled. Binding reactions containing the purified protein and labeled DNA fragments are incubated and then separated on native polyacrylamide gels. Protein-DNA complexes exhibit reduced electrophoretic mobility compared to free DNA, confirming specific interactions [4].
DNA Binding Specificity: The specificity of DNA binding is confirmed through competition experiments, where increasing amounts of unlabeled specific DNA or nonspecific DNA are included in the binding reactions. Only specific competitor DNA should effectively reduce the formation of protein-DNA complexes [4].
The mycosamine sugar moiety of this compound plays an indispensable role in the biological activity of this important antifungal antibiotic. Through extensive genetic and biochemical studies, the biosynthetic pathway for mycosamine has been elucidated, involving three key enzymes: a GDP-D-mannose dehydratase (RimDIII), an aminotransferase (RimDII), and a glycosyltransferase (RimDI) that attaches the sugar to the macrolactone ring. The essential nature of this sugar moiety is confirmed by gene inactivation studies, which demonstrate that disruption of any of these genes results in the accumulation of the inactive aglycone form [3].
Recent advances in understanding the regulatory mechanisms controlling this compound biosynthesis, particularly the identification of the pathway-specific regulator RimR2, provide new opportunities for strain improvement and yield enhancement. The demonstration that RimR2 overexpression can significantly increase this compound production (up to 81.8% improvement) offers a promising strategy for industrial-scale production of this antibiotic [4].
Future research directions should focus on several key areas:
Comprehensive Regulatory Network Analysis: Further investigation of the complete regulatory network controlling this compound biosynthesis, including potential interactions between RimR2 and other regulatory genes in the cluster (rimR1, rimR3, rimR4).
Structural Biology Studies: Structural characterization of the key enzymes involved in mycosamine biosynthesis and attachment, which could facilitate enzyme engineering for generating novel derivatives.
Metabolic Engineering Approaches: Optimization of precursor supply for mycosamine biosynthesis through metabolic engineering, potentially enhancing overall this compound production.
Combined Biotechnological Approaches: Integration of multiple strategies including regulatory gene overexpression, precursor feeding, and fermentation optimization for maximal this compound yields.
This compound is a polyene macrolide antifungal compound produced by various Streptomyces species, including S. rimosus and S. mauvecolor [1] [2] [3]. Its primary mechanism of action is binding to ergosterol in fungal cell membranes. This interaction forms pores that cause leakage of cellular contents, such as ions, leading to fungal cell death [3].
A key advantage of polyene macrolides like this compound is their low tendency to induce resistance in target fungi, making them promising candidates for agricultural antifungals [3]. A this compound derivative, BU16, has also been identified with a slightly modified side chain, exhibiting similar broad-spectrum antifungal activity [2].
The table below summarizes the in vitro antifungal activity of this compound and its derivative BU16 against various plant-pathogenic fungi.
Table 1: Antifungal Spectrum of this compound and BU16 [2]
| Pathogenic Fungus | Associated Plant Disease | Reported Activity of this compound/BU16 |
|---|---|---|
| Fusarium oxysporum f. sp. cucumerinum | Cucumber wilt | Active [4] |
| Colletotrichum coccodes | Pepper anthracnose | Active; compounds showed potent control efficacy [2] |
| Various other plant-pathogenic fungi | - | Broad-spectrum activity [2] |
This assay detects early-stage antifungal activity by measuring the leakage of adenylate kinase from fungal cells upon membrane disruption [2].
The following workflow diagrams the key steps of this protocol:
This protocol evaluates the practical efficacy of this compound in controlling fungal diseases on living plants [2].
This compound's potent and broad-spectrum activity makes it a promising lead for developing plant disease control agents [2]. Current research focuses on:
Before starting your experiments, use this checklist to ensure all critical parameters are addressed:
Table 2: Pre-Experiment Verification Checklist
| Category | Parameter | Recommendation / Standard Value |
|---|---|---|
| Compound | Storage | -20°C, in the dark, desiccated |
| Solvent | DMSO for stock solutions | |
| Working Concentration | e.g., 10 µg/mL for plant assays [2] | |
| Biological Material | Fungal Culture | Use fresh, log-phase cultures |
| Plant Material | Healthy, uniform pepper plants | |
| Assay Conditions | AK Assay Incubation | 2-4 hours post-treatment |
| Plant Assay Assessment | 7-10 days post-inoculation | |
| Controls | Include solvent and untreated controls |
This compound is a glycosylated polyketide belonging to the tetraene macrolide family, synthesized in Streptomyces species by type I modular polyketide synthases (PKS). This important secondary metabolite exhibits potent antifungal activity against various plant pathogens, making it a highly promising biological fungicide for agricultural applications [1] [2]. The complete this compound biosynthetic gene cluster has been identified and sequenced in Streptomyces rimosus M527 (GenBank Accession No: MK300953), providing a genetic foundation for metabolic engineering approaches [2]. Despite its significant potential, the low production titers in native strains present major challenges for industrial application, with wild-type S. rimosus M527 typically producing approximately 0.11-0.23 g/L in shake-flask experiments [3].
Recent advances in understanding this compound biosynthesis and regulation have revealed several promising optimization strategies. The biosynthesis of a single this compound molecule requires the utilization of up to eleven malonyl-CoA units, alongside other key precursors including methylmalonyl-CoA, ethylmalonyl-CoA, and butyryl-CoA [1] [4]. These precursors originate primarily from primary metabolic pathways, including amino acid catabolism, fatty acid degradation, the citric acid cycle, and pyruvate metabolism [4]. Additionally, intricate transcriptional regulatory networks involving both global and pathway-specific regulators have been identified as crucial control points for this compound biosynthesis [1] [3]. This document integrates these recent findings to provide comprehensive application notes and detailed experimental protocols for enhancing this compound production through genetic engineering, mutagenesis, precursor optimization, and fermentation strategies.
The complex regulatory network controlling this compound biosynthesis involves several key transcriptional regulators that can be genetically manipulated to enhance production. Table 1 summarizes the major regulators and their effects on this compound biosynthesis.
Table 1: Key Regulatory Genes Affecting this compound Biosynthesis in S. rimosus M527
| Regulator | Regulator Family | Effect on this compound | Molecular Mechanism | Reference |
|---|---|---|---|---|
| NsdAsr | NsdA family | Negative | Suppresses metabolic precursors & modulates protein expression; binds 49 target genes | [1] |
| TetR24 (RS24090) | TetR family | Negative | Represses transcription of rim genes; binds promoter sequences of this compound cluster | [3] |
| RimR2 | LuxR family | Positive | Pathway-specific positive regulator of this compound biosynthesis | [3] |
The NsdAsr regulator exerts a particularly profound effect on this compound biosynthesis through a dual mechanism. First, it directly binds to genes involved in fatty acid degradation (RS18275 and RS18290), leading to their downregulation and consequent reduction in the levels of essential precursors butyryl-CoA and malonyl-CoA. Second, it binds to rpoB, encoding the RNA polymerase β-subunit, resulting in overall decrease in protein expression levels [1] [4]. Deletion of the nsdAsr gene represents a highly effective strategy for enhancing this compound production, as demonstrated by significantly increased yields in mutant strains.
Principle: The NsdAsr gene functions as a negative regulator of this compound biosynthesis. Its deletion derepresses the biosynthetic pathway and enhances precursor availability.
Procedure:
Expected Outcome: ΔnsdAsr mutants typically exhibit accelerated morphological differentiation and significantly increased this compound production compared to wild-type strains [1].
Principle: TetR24 acts as a transcriptional repressor of this compound biosynthetic genes. Its disruption removes this repression and enhances transcription of the rim gene cluster.
Procedure:
Expected Outcome: ΔtetR24 mutants show approximately 2.5-fold increase in this compound production compared to wild-type strains, with significantly upregulated expression of rim genes [3].
The RGMS strategy represents a powerful high-throughput approach for rapidly isolating high-producing mutants without requiring comprehensive knowledge of the regulatory network. This method employs biosynthetic pathway promoters fused to reporter genes to facilitate selection of mutants with enhanced pathway activity [2].
Table 2: Key Parameters for RGMS in S. rimosus M527
| Component | Description | Application Purpose |
|---|---|---|
| Target Promoter | PrimA (255-bp upstream sequence of rimA) | Loading module of this compound biosynthesis |
| Reporter Gene | Kanamycin resistance (neo) | Selection of mutants with enhanced promoter activity |
| Reporter Plasmid | pSET152-PrimA-neo (pAN) | Chromosomal integration for stable inheritance |
| Mutagenesis Method | Atmospheric and Room Temperature Plasma (ARTP) | Random mutagenesis with high mutation efficiency |
| Screening Method | Kanamycin resistance level | High-throughput screening for enhanced PrimA activity |
Experimental Workflow:
Principle: The promoter of rimA (PrimA), which encodes the loading module of this compound biosynthesis, drives expression of a kanamycin resistance reporter gene (neo). Mutants with enhanced promoter activity exhibit higher kanamycin resistance and typically demonstrate increased this compound production.
Procedure:
Reporter Plasmid Construction:
Strain Construction:
ARTP Mutagenesis:
Mutant Screening:
Fermentation and Validation:
Expected Results: In the original study, three high-producing mutants (M527-pAN-S34, S38, and S52) showed 34%, 52%, and 45% increases in this compound production, respectively, compared to the parent strain. These mutants also exhibited significantly elevated transcription levels of both the neo reporter and native rim genes [2].
The combination of ARTP mutagenesis with ribosome engineering represents a powerful synergistic approach for strain improvement. Ribosome engineering implements antibiotic-induced genetic mutations in ribosome-associated factors (e.g., ribosomal protein S12 encoded by rpsL) and RNA polymerase (β-subunit encoded by rpoB), leading to pleiotropic effects that enhance secondary metabolite production [5].
Protocol for Combined Mutagenesis:
Advantages: This combined approach generates diverse mutations affecting both primary and secondary metabolism, potentially leading to synergistic improvements in this compound production. Ribosome engineering has been successfully applied to enhance production of various antibiotics in Streptomyces species [5].
The biosynthesis of this compound requires specific precursor molecules that originate from primary metabolic pathways. Understanding and enhancing the supply of these precursors represents a crucial strategy for increasing this compound titers. Table 3 summarizes the key precursors and their metabolic sources.
Table 3: Essential Precursors for this compound Biosynthesis and Enhancement Strategies
| Precursor | Required Units per this compound Molecule | Biosynthetic Pathway | Key Genes | Enhancement Strategy |
|---|---|---|---|---|
| Malonyl-CoA | 11 units | Fatty acid metabolism | fabG | Overexpress accsr (acetyl-CoA carboxylase) |
| Butyryl-CoA | Starter unit | Fatty acid degradation | RS18275, RS18290 | Downregulate NsdAsr; optimize carbon sources |
| Methylmalonyl-CoA | 1 unit | Branched-chain amino acid degradation | - | Supplement with propionate |
| Ethylmalonyl-CoA | 1 unit | Fatty acid metabolism | - | Optimize C4 carbon sources |
| NADH/NADPH | Cofactors | Oxidative phosphorylation | Multiple | Optimize aeration; supplement with nicotinic acid |
Principle: Malonyl-CoA serves as the predominant extender unit for this compound biosynthesis, with 11 molecules incorporated into each this compound molecule. Enhancing intracellular malonyl-CoA pools can significantly improve this compound production.
Procedure:
Expected Outcome: Overexpression of accsr has been shown to increase intracellular malonyl-CoA concentrations and improve this compound yield by approximately 30% [4].
Principle: Reduced cofactors NADH and NADPH provide essential reducing power for this compound biosynthesis. Transcriptomic analyses have revealed that NsdAsr overexpression leads to downregulation of oxidative phosphorylation genes, resulting in decreased NADH and NADPH levels.
Optimization Approaches:
Expected Outcome: In ΔnsdAsr mutants, NADH levels were 28.4-40.1% higher and NADPH levels 56-81.6% higher compared to wild-type strains [4].
Baseline Medium Composition (per liter):
Optimized Medium Composition (per liter):
Fermentation Protocol:
Seed Culture Preparation:
Main Fermentation:
Process Parameters:
Sample Preparation:
HPLC Conditions:
Indicator Organism: Fusarium oxysporum f. sp. cucumerinum
Procedure:
RNA Extraction:
cDNA Synthesis and qPCR:
The optimization of this compound production in S. rimosus M527 requires an integrated approach combining genetic engineering, mutagenesis, and fermentation strategies. Key successful approaches include:
Genetic Derepression: Disruption of negative regulators such as nsdAsr and tetR24 can significantly enhance this compound production by derepressing biosynthetic genes and improving precursor availability.
Reporter-Guided Selection: The RGMS approach provides an efficient high-throughput screening method for identifying high-producing mutants without requiring comprehensive understanding of the regulatory network.
Precedent Optimization: Enhancing the supply of key precursors, particularly malonyl-CoA and butyryl-CoA, through genetic and medium-based approaches consistently improves this compound titers.
Combined Mutagenesis: Integrating ARTP mutagenesis with ribosome engineering represents a powerful strategy for generating diverse mutations that synergistically enhance production.
Future directions should focus on combinatorial approaches that integrate multiple optimization strategies, development of more sophisticated fermentation control strategies, and application of systems metabolic engineering to comprehensively rewire metabolic networks for enhanced this compound production.
This compound is a polyene macrolide antibiotic produced by various Streptomyces species. It exhibits strong antifungal activity by binding to ergosterol present in fungal cell membranes, making it a potent agent against many plant-pathogenic fungi [1] [2]. Its potential as a biocontrol agent has been demonstrated in controlled environments against diseases like cucumber Fusarium wilt and damping-off [1].
This compound exerts its antifungal effect by directly targeting the cell membranes of pathogenic fungi.
The following diagram illustrates the regulatory mechanism of this compound production in Streptomyces rimosus M527, which is crucial for understanding how to optimize its yield.
This compound has demonstrated broad-spectrum antifungal activity, particularly against soil-borne pathogens. The table below summarizes its in vitro efficacy.
Table 1: Antifungal activity of this compound and culture broth from Streptomyces sp. JCK-6116 [1]
| Pathogen Targeted | Disease Caused | Assay Type | Inhibitory Effect / MIC of this compound A | Key Findings |
|---|---|---|---|---|
| Fusarium oxysporum f. sp. cucumerinum | Cucumber Fusarium wilt | Dual culture, MIC | MIC: 1.25 - 10 µg/ml | Culture broth (10x dilution) suppressed disease in planta. |
| Rhizoctonia solani AG-4 | Cucumber damping-off | Dual culture, MIC | MIC: 1.25 - 10 µg/ml | Culture broth and butanol extract were effective. |
| Pythium ultimum | Cucumber damping-off | Dual culture | Culture broth showed activity | Butanol extract was not effective, suggesting other metabolites are responsible for anti-oomycete activity. |
| 19 other species of plant pathogenic fungi/Oomycetes | Various | Dual culture | Strong inhibitory activity | Confirms wide antifungal spectrum of the JCK-6116 strain. |
Here is a detailed protocol for preparing and applying a this compound-based biocontrol treatment against cucumber soil-borne diseases, based on the study of Streptomyces sp. JCK-6116 [1].
Enhancing the yield of this compound is crucial for its practical application. The table and protocol below summarize successful strategies.
Table 2: Strategies for improving this compound production in Streptomyces rimosus M527 [3]
| Method | Strain / Mutant | Key Change | Resulting this compound Yield | Key Findings |
|---|---|---|---|---|
| Fermentation Optimization | Wild-type M527 | Medium & process optimization | Increased to 0.23 ± 0.02 g/L (shake-flask) | Basic optimization can more than double production. |
| Ribosome Engineering | M527-G37 (Gentamicin-resistant) | Mutation in ribosomal protein | Increased yield | Higher transcriptional levels of all 10 rim biosynthetic genes (rimA to rimK). |
| M527-R5 (Rifamycin-resistant) | Mutation in RNA polymerase | Increased yield | ||
| M527-GR7 (Double-resistant) | Cumulative mutations | 0.41 ± 0.05 g/L (5-L fermentor) | 62.89% greater than wild-type in a 5-L fermentor. | |
| Genetic Engineering | M527 with rimE over-expression | Increased expression of a single biosynthetic gene | Increased yield | Over-expression of rimE led to the highest production among tested genes. |
This protocol uses ribosome engineering to introduce drug-resistance mutations that enhance this compound production.
This compound is a potent, environmentally friendly biocontrol agent with a clear mechanism of action and proven efficacy against major soil-borne fungal pathogens. The provided data, protocols, and strain improvement strategies offer a foundation for researchers to further develop and optimize this compound-based products for sustainable agriculture.
This compound is a glycosylated polyketide belonging to the tetraene macrolide family produced by various Streptomyces species. This antifungal compound exhibits potent activity against a broad spectrum of plant pathogenic fungi through its ability to bind to ergosterol in fungal membranes, disrupting membrane integrity and function [1]. Unlike many chemical fungicides, this compound is a natural product derived from bacterial fermentation, making it an attractive candidate for sustainable agriculture and integrated pest management programs. The compound exists in several structurally related forms, primarily this compound A, B, and C, with this compound A demonstrating the strongest antifungal activity with minimum inhibitory concentration (MIC) values ranging from 1.25–10 μg/mL against various fungal pathogens [1].
Recent studies have highlighted this compound's significant potential for controlling soil-borne diseases in important crops. The culture broth of Streptomyces sp. JCK-6116, which produces this compound A, B, and C, has demonstrated remarkable efficacy against Fusarium wilt and damping-off diseases in cucumber plants. When applied at a 10-fold dilution, the culture broth effectively suppressed disease development caused by Fusarium oxysporum f. sp. cucumerinum, Rhizoctonia solani AG-4, and Pythium ultimum [1]. This broad-spectrum activity against economically significant pathogens, combined with its natural origin and biodegradability, positions this compound as a promising biocontrol alternative to synthetic fungicides.
Table 1: Key Characteristics of this compound as a Biocontrol Agent
| Property | Description | Significance |
|---|---|---|
| Chemical Class | Glycosylated polyketide, tetraene macrolide | Structural similarity to other polyene macrolides with known antifungal activity |
| Source Organisms | Streptomyces rimosus, Streptomyces sp. JCK-6116, Streptomyces diastaticus | Naturally occurring, fermentative production |
| Mechanism of Action | Binds to ergosterol in fungal membranes | Specific targeting of fungal cells without affecting plants |
| Antifungal Spectrum | Broad-spectrum against plant pathogenic fungi | Wide applicability for various fungal diseases |
| Formulations | Culture broth, butanol extract, purified compounds | Flexible application methods |
| Primary Applications | Fusarium wilt, damping-off diseases in cucumber | Targeted protection for economically important crops |
The discovery of novel this compound-producing strains begins with strategic sampling from diverse environments, particularly rhizosphere soils of plants in natural ecosystems where competitive microbial interactions promote antibiotic production [2]. Sample processing should include heat treatment (55°C for 20 minutes) to select for spore-forming actinomycetes, followed by serial dilution in sterile water and plating on selective media such as Humic Acid-Vitamin (HV), Glucose-Aspartic Acid (GA), Starch Casein Agar (SCA), and Gause's No. 1 agar [2]. To inhibit fungal and bacterial contaminants, incorporate potassium dichromate (50 mg/L) and nystatin (50 mg/L) into the media. Incubate plates at 28°C for 5-7 days and observe for the development of characteristic actinomycete colonies – typically compact, leathery, with aerial mycelia and distinctive pigment production.
Primary screening for antifungal activity employs a dual culture assay where candidate Streptomyces isolates are streaked approximately 2.5 cm from a plug of target pathogens (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) [2]. After incubation at 28°C for 5-7 days, measure the inhibition zone between the isolate and pathogen growth. Calculate the percentage inhibition using the formula: [(C - T)/C] × 100%, where C represents the radial growth of the pathogen in control plates, and T represents the radial growth in the direction of the antagonist [2]. Isolates demonstrating strong inhibition (>70% inhibition) should be purified through repeated streaking on International Streptomyces Project (ISP) media 2 agar and preserved in 20% glycerol at -80°C for long-term storage.
For taxonomic classification of promising isolates, perform 16S rRNA gene sequencing using universal primers 27F and 1492R [1]. Amplify the nearly full-length 16S rRNA gene via PCR, sequence the amplified product, and compare resulting sequences with databases using BLAST analysis. Construct phylogenetic trees using the neighbor-joining method with evolutionary distances calculated by the Kimura 2-parameter method and bootstrap testing (1,000 replicates) to determine phylogenetic relationships [1]. Additionally, characterize promising strains for plant growth-promoting traits including indole-3-acetic acid (IAA) production, siderophore production, and enzymatic activities such as chitinase, β-1,3-glucanase, lipase, and urease, as these complementary traits can enhance biocontrol efficacy [2].
For optimal this compound production, inoculate spore suspensions of confirmed this compound-producing Streptomyces strains into Bennet's broth (beef extract 1 g/L, glucose 10 g/L, enzymatic digest of casein 2 g/L, yeast extract 1 g/L) or other suitable production media [1]. Conduct fermentation in flask cultures (150-250 rpm) at 28°C for 5-7 days. Monitor this compound production through antifungal activity assays and HPLC analysis. To enhance this compound yields, consider medium optimization through statistical experimental design approaches such as Response Surface Methodology, focusing on key nutritional parameters including carbon sources (glucose, glycerol), nitrogen sources (casein, yeast extract), and precursor supplementation (malonyl-CoA precursors) based on biosynthetic requirements [3] [4].
Figure 1: Workflow for isolation, identification, and fermentation of this compound-producing Streptomyces strains
Establishing an efficient genetic transformation system is crucial for metabolic engineering of this compound-producing strains. The most widely employed method is intergeneric conjugation between Escherichia coli and Streptomyces species using the donor strain E. coli ET12567 (pUZ8002) [5]. For Streptomyces rimosus M527, a this compound producer, optimal conjugation efficiency is achieved using Gause's No. 1 medium as the conjugation platform, with heat shock of spores at 50°C for 10 minutes, a donor:recipient ratio of 1:100, and addition of MgCl₂ to a final concentration of 15 mmol/L [5]. After conjugation, overlay plates with appropriate antibiotics (e.g., 25 μg/mL apramycin) after 16-20 hours of incubation at 28°C to select for exconjugants.
For targeted genetic modifications, employ CRISPR/Cas9-based technology which has been successfully implemented in various Streptomyces species for precise genome editing [6]. Design sgRNAs to target specific genomic loci and clone them into appropriate Streptomyces expression vectors. Alternatively, use temperature-sensitive vectors (e.g., pKC1139) for gene disruption or replacement via double-crossover homologous recombination [5]. After introducing genetic constructs, verify genomic modifications through PCR analysis and Southern blotting to ensure correct integration and absence of unintended mutations.
The regulatory gene nsdAsr has been identified as a negative regulator of this compound biosynthesis in Streptomyces rimosus M527 [3] [4]. Deletion of nsdAsr results in significantly enhanced this compound production and accelerated morphological differentiation, while its overexpression decreases antibiotic yield. To enhance this compound production, construct nsdAsr knockout mutants using targeted gene replacement techniques. Confirm the successful deletion via PCR verification and compare this compound production between wild-type and mutant strains using HPLC quantification and antifungal activity assays.
An alternative strategy involves promoter engineering to enhance expression of biosynthetic genes. As demonstrated in Streptomyces sp. MJM3502 for rufomycin production, inserting strong constitutive promoters (e.g., kasO*p) upstream of key biosynthetic genes can increase antibiotic yields by 2.8 to 4.1-fold [6]. Identify the This compound biosynthetic gene cluster through genome sequencing and analysis, then target key regulatory genes within the cluster for promoter replacement or overexpression. Additionally, consider engineering precursor supply by overexpressing genes involved in malonyl-CoA and butyryl-CoA biosynthesis, as these are direct precursors for this compound biosynthesis [3] [4].
Table 2: Metabolic Engineering Strategies for Enhancing this compound Production
| Engineering Approach | Target | Expected Outcome | Validation Methods |
|---|---|---|---|
| Regulatory Gene Deletion | nsdAsr (negative regulator) | 2-3 fold yield increase | HPLC, antifungal bioassay |
| Promoter Engineering | Strong promoter upstream of biosynthetic genes | 2-4 fold yield increase | RT-qPCR, production analysis |
| Precursor Supply Enhancement | fabG (malonyl-CoA biosynthesis), fatty acid degradation genes | Improved precursor availability | Metabolite analysis, CoA concentration measurement |
| Ribosome Engineering | rRNA operons | Enhanced translation efficiency | Antibiotic resistance, production screening |
| Transport Engineering | ABC transporters | Improved secretion and reduced feedback inhibition | Extracellular product measurement |
To comprehensively understand the regulatory network controlling this compound biosynthesis, employ integrated transcriptomic and ChIP-seq analyses [3] [4]. For RNA-seq transcriptomic analysis, collect samples of wild-type and engineered strains at multiple time points (e.g., 12 h, 24 h, 36 h) during fermentation. Extract high-quality RNA, prepare cDNA libraries, and sequence using an appropriate platform. Analyze differentially expressed genes with focus on metabolic pathways including glycolysis, oxidative phosphorylation, ribosome biogenesis, and fatty acid degradation, which provide precursors and energy for antibiotic biosynthesis.
For ChIP-seq (Chromatin Immunoprecipitation sequencing), create a strain expressing tagged NsdAsr protein, cross-link proteins to DNA in vivo, immunoprecipitate with tag-specific antibodies, and sequence the bound DNA fragments [3]. Identify direct binding targets of the regulatory protein by analyzing sequence reads aligned to the reference genome. Validate key interactions through Electrophoretic Mobility Shift Assays (EMSAs) using purified NsdAsr protein and target DNA fragments. This integrated approach revealed that NsdAsr directly binds to 49 target genes, including those involved in fatty acid degradation (RS18275 and RS18290) and RNA polymerase subunit rpoB, thereby limiting precursor supply and general transcription [3] [4].
Figure 2: NsdAsr regulatory mechanism limiting this compound biosynthesis through direct binding to metabolic and transcriptional genes
Evaluate the antifungal spectrum of this compound against target pathogens using standardized microtiter plate assays and dual culture methods [1]. For microtiter plate assays, prepare serial dilutions of purified this compound or culture filtrates in appropriate media and inoculate with spore suspensions (10⁴ spores/mL) of target pathogens. Incubate at 25°C for 48-72 hours and measure optical density at 600 nm to determine fungal growth inhibition. Calculate minimum inhibitory concentrations (MICs) as the lowest concentration that completely inhibits visible growth. This compound A typically shows MIC values ranging from 1.25–10 μg/mL against various fungal pathogens [1].
For dual culture assays on solid media, streak the this compound-producing Streptomyces strain or place antibiotic-impregnated disks on PDA plates approximately 2 cm from a plug of target pathogen [2]. Incubate at 25°C until the control plates (pathogen alone) are fully covered with mycelial growth. Measure the inhibition zone and calculate the percentage inhibition using the formula: [(C - T)/C] × 100%, where C is the radial growth in control and T is the radial growth toward the antagonist [2]. Test against a panel of economically significant pathogens including Fusarium oxysporum forma specialis, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum species to establish comprehensive activity profiles.
Assess the disease control efficacy of this compound-producing strains or formulations through greenhouse and field trials [1]. For soil-borne diseases like Fusarium wilt of banana or cucumber, apply the this compound treatment as soil drench or seedling root dip before pathogen challenge. Prepare the biocontrol application by growing the this compound-producing strain in appropriate medium for 5-7 days, then use the culture broth directly (at 10-fold dilution) or extract metabolites with butanol for more concentrated formulations [1].
For cucumber Fusarium wilt trials, inoculate plants with Fusarium oxysporum f. sp. cucumerinum by root dipping in a conidial suspension (10⁶ spores/mL), then transplant into potting mix treated with this compound formulations [1]. Include appropriate controls (untreated, pathogen-only, and chemical fungicide treatments) and maintain plants under controlled conditions. Monitor disease development regularly using standardized disease index scales (e.g., 0-5 scale based on foliar symptoms and vascular discoloration). Calculate disease severity index and control efficacy percentage compared to untreated infected controls. Additionally, evaluate plant growth parameters (shoot length, root length, fresh weight) to assess any plant growth-promoting effects [2].
Investigate the induction of host defense responses by this compound-producing strains through gene expression analysis and enzyme activity assays [2]. Collect root and leaf samples from treated plants at various time points after treatment and pathogen challenge. Analyze expression of defense-related genes including pathogenesis-related (PR) proteins, peroxidases, phenylalanine ammonia-lyase (PAL), and lipoxygenase (LOX) using quantitative RT-PCR. Additionally, measure activities of antioxidant enzymes including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using standard spectrophotometric methods. These analyses help determine whether the biocontrol mechanism involves direct antifungal activity, induction of plant defense systems, or a combination of both.
Developing effective formulations is crucial for maintaining viability and activity of this compound-producing strains or the purified compound under field conditions. For microbial formulations, consider carrier-based materials such as peat, talc, or biochar that provide protection and gradual release of the biocontrol agent [2]. Mix late-logarithmic phase cultures with sterile carrier material, adjust to appropriate moisture levels (30-40%), and package in breathable containers. For purified this compound formulations, develop wettable powders or liquid concentrates that can be diluted in water for spray applications. Include adjuvants such as spreaders and stickers to improve coverage and persistence on plant surfaces.
When applying this compound formulations in field settings, timing and method are critical for efficacy. For soil-borne diseases, apply as soil drench or through drip irrigation systems to ensure delivery to the root zone where pathogens reside. For foliar diseases, use spray applications with sufficient volume to ensure complete coverage. In integrated pest management programs, consider combining this compound with other biocontrol agents or reduced rates of chemical fungicides to enhance efficacy and reduce resistance development. Always conduct phytotoxicity tests on target crops before widespread application and monitor for any adverse effects on plant growth or yield.
Before commercial deployment of this compound-based biocontrol products, address regulatory requirements for microbial pesticides or biopesticides. Conduct comprehensive toxicity studies including acute oral, dermal, and inhalation toxicity tests using standard protocols. Evaluate environmental fate including persistence in soil and water, and effects on non-target organisms. For microbial products, confirm the taxonomic identity of the production strain and demonstrate absence of pathogenicity to mammals, birds, and beneficial insects. Additionally, develop quality control protocols for consistent production, including specifications for purity, potency, and storage stability.
The mode of action of this compound—binding to ergosterol in fungal membranes—provides specificity against fungal pathogens while minimizing effects on plants and animals [1]. However, this mechanism is similar to some medical antifungals, necessitating assessment of potential impacts on beneficial fungi such as mycorrhizal species. Implement resistance management strategies including rotation with biocontrol agents having different modes of action and avoidance of continuous, high-dose applications that might select for resistant pathogen populations.
This compound is a polyene macrolide antibiotic produced by various Streptomyces species, exhibiting potent antifungal activity against a wide range of plant pathogenic fungi, including Fusarium oxysporum [1]. This tetraene macrolide belongs to the glycosylated polyketide family, synthesized by type I modular polyketide synthases (PKSs) in Streptomyces species [2]. This compound demonstrates particular efficacy against soil-borne fungal pathogens, making it a promising biocontrol agent for agricultural applications, especially against Fusarium oxysporum f. sp. cucumerinum, the causal agent of cucumber Fusarium wilt [1] [3]. The antibiotic exerts its antifungal effect primarily by binding to ergosterol in fungal membranes, disrupting membrane integrity and causing cellular leakage [1].
Fusarium oxysporum represents one of the most economically damaging fungal pathogens, affecting over 120 plant species and causing substantial crop losses worldwide [4]. The pathogen is particularly challenging to manage due to its persistent survival in soil through chlamydospores and its ability to infect plants at various developmental stages [5]. With increasing fungicide resistance and environmental concerns regarding chemical pesticides, this compound emerges as a sustainable alternative for integrated disease management strategies [1] [3].
This compound is characterized by a macrocyclic lactone ring structure with multiple conjugated double bonds, typical of polyene macrolides [1]. The compound exists in several related forms, including This compound A, B, and C, with this compound A demonstrating the strongest antifungal activity among them [1] [3]. The molecular structure includes a sugar moiety attached to the macrolide ring, which is essential for its biological activity. This compound is soluble in polar organic solvents such as methanol, butanol, and pyridine, but has limited solubility in water [6]. This solubility profile is important for extraction and purification protocols.
Table 1: Antifungal Activity of this compound Against *Fusarium oxysporum*
| This compound Variant | Minimum Inhibitory Concentration (μg/ml) | Target Pathogen | Reference |
|---|---|---|---|
| This compound A | 1.25-10 μg/ml | Fusarium oxysporum f. sp. cucumerinum | [1] |
| This compound B | Not specified | Fusarium oxysporum f. sp. cucumerinum | [1] |
| This compound C | Lower than this compound A | Fusarium oxysporum f. sp. cucumerinum | [1] |
| This compound (crude) | Significant inhibition at 10-fold dilution | Fusarium oxysporum f. sp. cucumerinum | [3] |
The culture broth of Streptomyces sp. JCK-6116, containing this compound complexes, demonstrated strong suppression of Fusarium wilt in cucumber plants when applied at a 10-fold dilution [1] [3]. In dual culture assays, the producing strain JCK-6116 exhibited broad-spectrum activity against 20 species of plant pathogenic fungi and Oomycetes, highlighting its potential as a multi-target biocontrol agent [1]. The butanol extract of JCK-6116 culture broth also showed significant efficacy against fungal diseases, though it lacked activity against Oomycetes like Pythium ultimum [1].
Several genetic approaches have been developed to enhance this compound production in Streptomyces strains:
Using this approach, mutants M527-pAN-S34, S38, and S52 showed 34%, 52%, and 45% increases in this compound production, respectively, compared to the initial strain [2].
The addition of specific elicitors can significantly enhance this compound production:
This elicitation strategy resulted in 51.2% and 68.3% increases in this compound production with A3 and B4 elicitors, respectively, compared to non-elicited controls [8]. Quantitative RT-PCR analysis confirmed that elicitation increased transcription of rimA to rimK genes in the this compound biosynthetic cluster [8].
Table 2: this compound Production Enhancement Strategies
| Strategy | Specific Method | Production Increase | Key Parameters | Reference |
|---|---|---|---|---|
| Regulatory gene overexpression | rimR2 with kasOp promoter | 81.8% | Higher transcriptional levels of rim genes | [7] |
| Elicitor addition | F. oxysporum biomass | 68.3% | Increased rim gene transcription and protein synthesis | [8] |
| Reporter-guided mutation | ARTP mutagenesis with rimA promoter | 52% | Enhanced promoter activity and precursor supply | [2] |
| Negative regulator deletion | nsdAsr deletion | Increased production (quantification ongoing) | Enhanced precursor supply and protein expression | [9] |
The This compound biosynthetic gene cluster in S. rimosus M527 (GenBank Accession No. MK300953) contains four regulatory genes (rimR1-rimR4) and multiple structural genes responsible for the polyketide backbone assembly and modification [7] [2]. The loading module of this compound biosynthesis is encoded by rimA, which plays a crucial role in the initial steps of polyketide chain formation [2]. The cluster includes genes for the synthesis of key precursors such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, which are essential building blocks for this compound assembly [9].
The following diagram illustrates the complex regulatory network controlling this compound biosynthesis in Streptomyces rimosus M527:
Figure 1: Regulatory network of this compound biosynthesis in Streptomyces rimosus M527
The regulatory mechanism involves both positive and negative regulators that control this compound production at multiple levels:
RimR2: A LAL family regulator that acts as a pathway-specific positive regulator. It binds directly to the promoter regions of rimA and rimC structural genes, activating their transcription [7]. Electrophoretic mobility shift assays (EMSAs) confirmed this direct binding interaction [7]. RimR2 contains conserved nucleotide phosphate-binding domains (Walker A and Walker B) and a helix-turn-helix (HTH) DNA-binding domain, characteristic of LAL family regulators [7].
NsdAsr: A global negative regulator that suppresses this compound biosynthesis through multiple mechanisms. Chromatin immunoprecipitation sequencing (ChIP-seq) revealed that NsdAsr directly binds to 49 target genes, including those involved in fatty acid degradation (RS18275, RS18290) and DNA transcription (rpoB) [9]. This binding leads to:
To evaluate the efficacy of this compound-producing strains or formulations against Fusarium oxysporum:
Pathogen preparation:
Plant infection assay:
Disease assessment:
The culture broth of Streptomyces sp. JCK-6116 at 10-fold dilution effectively suppressed Fusarium wilt in cucumber plants, demonstrating its practical potential as a biocontrol agent [1] [3].
Early detection and quantification of Fusarium oxysporum in plants and soil is crucial for effective disease management:
DNA extraction:
Real-time PCR assay:
Quantification and analysis:
This real-time PCR assay has a detection limit of 1.26 pg/μl genomic DNA of Fusarium oxysporum, 0.2 pg/ng total plant DNA in inoculated plants, and 50 conidia/g soil, providing high sensitivity for early detection [5].
Rimocidin, a polyene macrolide antibiotic produced by Streptomyces rimosus M527, exhibits potent antifungal activity against various plant pathogens, making it a promising biocontrol agent for agricultural applications. However, its potential is limited by inherently low production yields in standard fermentation processes. Elicitation has emerged as an effective biostimulation strategy to enhance secondary metabolite production in actinomycetes. This protocol details optimized methods for improving this compound production through the strategic addition of microbial elicitors based on established molecular mechanisms. Research has demonstrated that specific elicitors can significantly upregulate biosynthetic genes and modulate precursor availability, leading to substantially increased this compound yields. The following application notes provide comprehensive methodologies for elicitor preparation, fermentation processes, and analytical techniques that have been experimentally validated to enhance this compound production by up to 68.3% compared to standard conditions [1].
The efficacy of this approach stems from the activation of regulatory networks that control this compound biosynthesis. Recent studies have identified key regulatory mechanisms, including the pathway-specific regulator RimR2, which is essential for this compound production and directly activates biosynthetic genes, and the global regulator NsdAsr, which negatively modulates antibiotic production through precursor limitation and transcriptional control [2] [3]. Elicitors function by counteracting these repressive mechanisms and activating positive regulators, resulting in coordinated expression of the entire this compound biosynthetic gene cluster. This protocol integrates physiological manipulation with molecular understanding to provide researchers with reliable methods for enhancing this compound production in both laboratory and potential industrial settings.
Producer Strain: Streptomyces rimosus M527 (China Center for Type Culture Collection M2013270) is maintained as frozen glycerol stocks (20% v/v glycerol) at -80°C and as agar slants (ISP2 medium) at 4°C for short-term storage [3] [1].
Elicitor Strains:
Inoculum Preparation: Transfer each elicitor strain from stock cultures to appropriate solid media and incubate until robust growth is achieved (S. cerevisiae: 48h at 30°C; F. oxysporum: 5-7 days at 25°C; bacteria: 24h at 37°C) [1].
Biomass Harvest:
Washing and Concentration: Transfer the harvested biomass to sterile centrifuge tubes and wash three times with sterile saline through successive centrifugation (5,000 × g, 10 min) and resuspension cycles.
Standardization: Adjust the final biomass concentration to 1.0 g/L (wet weight) in sterile saline. Maintain on ice until use (within 2 hours) [1].
Liquid Culture: Inoculate each elicitor strain into 100 mL of appropriate liquid medium in 500 mL baffled flasks and incubate with shaking (180 rpm) until late exponential phase.
Cell Removal: Centrifuge cultures at 8,000 × g for 20 min at 4°C and filter the supernatant through 0.22 μm membrane filters to remove residual cells.
Concentration (Optional): For some applications, concentrate the cell-free supernatant 5-fold using lyophilization or ultrafiltration (10 kDa cutoff).
Sterility Check: Plate 100 μL of each prepared elicitor on appropriate media and incubate for 48-72 hours to confirm absence of viable cells [1].
Table 1: Elicitor Preparation Specifications
| Elicitor Type | Source Microorganism | Preparation Form | Concentration | Storage Conditions |
|---|---|---|---|---|
| A3 | Saccharomyces cerevisiae | Biomass & Culture broth | 1.0 g/L (biomass) | Immediate use recommended |
| B4 | Fusarium oxysporum f. sp. cucumerinum | Biomass & Culture broth | 1.0 g/L (biomass) | Immediate use recommended |
| JM109 | Escherichia coli JM109 | Culture broth | 5-fold concentrate | 4°C, ≤24 hours |
| WB600 | Bacillus subtilis WB600 | Culture broth | 5-fold concentrate | 4°C, ≤24 hours |
The experimental workflow for implementing the complete elicitation strategy is summarized below:
Implementation of this protocol should yield significantly enhanced this compound production compared to untreated controls. Based on validated experimental data, the following results can be anticipated:
Table 2: Expected this compound Production Enhancement with Different Elicitors
| Elicitor | Source Microorganism | Production Increase (%) | Time of Peak Production | Key Biosynthetic Genes Upregulated |
|---|---|---|---|---|
| A3 | Saccharomyces cerevisiae | 51.2% | 120-144 hours | rimA, rimC, rimK |
| B4 | Fusarium oxysporum f. sp. cucumerinum | 68.3% | 120-144 hours | rimA, rimB, rimD, rimF |
| Control | None | Baseline | 120-144 hours | - |
Successful elicitation should be confirmed through molecular analyses:
Gene Expression: qRT-PCR should show significant upregulation (typically 2-5 fold increase) of all this compound biosynthetic genes (rimA through rimK) in elicitor-treated cultures compared to controls [1].
Protein Synthesis: GUS reporter assays typically demonstrate 25-40% higher enzyme activity in elicited cultures, indicating enhanced global protein synthesis capacity [1].
Precursor Availability: Intracellular concentrations of key this compound precursors, including malonyl-CoA and methylmalonyl-CoA, are expected to increase by 30-50% in response to elicitation, supporting enhanced polyketide chain assembly [2].
The enhanced this compound production observed with elicitor addition operates through multiple interconnected regulatory mechanisms. The diagram below illustrates the proposed mechanistic pathway:
RimR2 Activation: Elicitors stimulate the activity of RimR2, a pathway-specific LAL regulator essential for this compound biosynthesis. RimR2 directly binds to the promoter regions of rimA and rimC, activating transcription of the entire biosynthetic gene cluster. Deletion of rimR2 completely abolishes this compound production, confirming its essential role [3].
NsdAsr Modulation: Elicitors appear to counteract the repressive effects of NsdAsr, a global negative regulator that limits this compound production through multiple mechanisms: (1) direct binding to fatty acid degradation genes (RS18275, RS18290), reducing malonyl-CoA and butyryl-CoA precursor availability; and (2) binding to rpoB, downregulating overall transcriptional capacity [2].
Metabolic Precursor Enhancement: Elicitation increases flux through glycolysis and oxidative phosphorylation, raising intracellular concentrations of NADH, NADPH, and ATP that are critical for polyketide biosynthesis. This addresses the 28.4-40.1% (NADH) and 56-81.6% (NADPH) reductions observed in NsdAsr-overexpressing strains [2].
Ribosome Biogenesis: Elicitors counteract the downregulation of ribosome-related genes caused by NsdAsr overexpression, restoring the cell's protein synthesis capacity and enabling increased production of the large polyketide synthase enzymes required for this compound assembly [2] [1].
Transcriptional Activation: Effective elicitors induce coordinated upregulation of all rim genes (rimA through rimK), with documented increases in transcriptional levels ranging from 2 to 5-fold depending on the specific gene and elicitor used [1].
Low this compound Yield: Ensure elicitors are added during early growth phase (24h). Verify the viability and metabolic state of both producer and elicitor strains. Check that dissolved oxygen remains above 30% saturation throughout fermentation.
High Variability Between Batches: Standardize elicitor preparation protocols precisely. Use consistent growth phases for both producer and elicitor cultures. Maintain strict temperature control during all steps.
Contamination Risks: Implement rigorous sterility checks for all elicitor preparations. Include appropriate controls to identify contamination sources.
The strategic application of microbial elicitors represents a highly effective approach for significantly enhancing this compound production in S. rimosus M527 fermentations. This protocol provides detailed methodologies for elicitor preparation, fermentation processes, and analytical techniques that leverage our growing understanding of the molecular regulatory networks controlling this compound biosynthesis. The documented yield improvements of 51.2-68.3% demonstrate the substantial potential of this method for industrial application.
Future directions may include exploring novel elicitor combinations, integrating elicitation with genetic engineering of regulatory genes, and applying metabolic modeling to further optimize precursor flux. The continued elucidation of this compound regulatory mechanisms will undoubtedly reveal additional targets for strain improvement and yield enhancement.
The biosynthesis of rimocidin, a polyene macrolide, relies on key precursor molecules. Engineering the metabolic pathways that produce these precursors has proven to be a highly effective strategy for increasing this compound yield. The table below summarizes two key approaches identified in the recent literature.
| Target Precursor / Pathway | Engineering Strategy | Key Genetic / Biochemical Intervention | Observed Outcome |
|---|---|---|---|
| Malonyl-CoA | Overexpression of acetyl-CoA carboxylase (ACC) [1] | Cloning and overexpression of the accsr gene in S. rimosus M527 [1] | ↑ 34.0% this compound yield; ↑ 1.5-fold intracellular malonyl-CoA concentration [1] |
| Butyryl-CoA & Malonyl-CoA | Manipulation of the regulatory protein NsdAsr [2] [3] | Deletion of the nsdAsr gene (negative regulator) to derepress fatty acid degradation pathways [2] [3] | Increased levels of butyryl-CoA and malonyl-CoA, leading to higher this compound production (exact yield increase not specified) [2] [3] |
Here is a detailed methodology for the genetic engineering approach to enhance malonyl-CoA supply, as demonstrated to be effective for this compound production in S. rimosus M527.
Beyond direct precursor engineering, other genetic approaches can be integrated to further enhance this compound production.
The diagram below illustrates the logical workflow for developing a high-yielding this compound production strain by integrating the strategies discussed.
Application Notes & Protocol
1. Introduction
Rimocidin is a polyene macrolide antifungal compound produced by Streptomyces rimosus M527, with significant potential for controlling plant pathogenic fungi [1]. Its biosynthesis is governed by a complex gene cluster, yet the functions and regulatory networks of many genes within this cluster remain uncharacterized [2] [3]. Transposon mutagenesis is a powerful, random insertional mutagenesis strategy that facilitates the direct correlation between a gene and the resulting phenotype, making it ideal for linking genes to the production of secondary metabolites like this compound [2] [4]. This document provides a detailed protocol for conducting transposon-based screening to identify and validate genes that impact this compound biosynthesis.
2. Experimental Workflow Overview
The diagram below outlines the core steps for a transposon mutagenesis screen to identify genes affecting this compound production.
3. Detailed Protocols for Key Experiments
3.1. Protocol A: Transposon Mutagenesis and Mutant Library Construction
This protocol describes the generation of a random mutant library of S. rimosus M527 using a Tn5 transposon system [2].
3.2. Protocol B: Screening for Altered this compound Production
This protocol covers the primary and secondary screening of mutants for altered antifungal activity and this compound yield [2].
3.3. Protocol C: Identification of Transposon Insertion Loci by Plasmid Rescue
This protocol is used to identify the genomic location of the transposon insertion in the selected mutants [2].
4. Data Presentation and Analysis
Table 1: Key Genes Affecting this compound Production Identified by Transposon Mutagenesis
| Mutant Strain | Altered Gene/Protein | Gene Function | Effect on this compound Production (vs. WT) | Proposed Role in Biosynthesis |
|---|---|---|---|---|
| M527-G10 | rrt (Response Regulator) | Transcriptional Regulation (OmpR family) | ↓ 72.9% (Significant reduction) | Positive regulator; part of a two-component system [2] |
| M527-W5 | hyp (Hypothetical Protein) | Unknown Function | ↑ 49.8% (Significant increase) | Negative regulator; disruption enhances yield [2] |
Table 2: Summary of Transposon Mutagenesis and Screening Outcomes
| Experimental Parameter | Description / Value | Notes / Reference |
|---|---|---|
| Mutant Library Size | 137 isolated mutants | Sufficient for initial screening [2] |
| Primary Screening Method | Antagonistic activity vs. F. oxysporum | Efficient for high-throughput phenotyping [2] [1] |
| Hit Rate (Significant Phenotype) | ~1.5% (2 mutants from 137) | M527-G10 and M527-W5 were standout mutants [2] |
| Validation Method | Gene deletion & complementation via CRISPR/Cas9 | Confirmed causal link between gene and phenotype [2] |
| Growth Impact | No discernible effect from rrt/hyp manipulation | Confirms specific impact on secondary metabolism [2] |
Transposon mutagenesis has proven highly effective in uncovering novel regulatory genes, rrt and hyp, that exert significant control over this compound biosynthesis in S. rimosus M527 without affecting primary growth [2]. The integration of this random mutagenesis approach with precise gene manipulation tools like CRISPR/Cas9 for validation creates a powerful pipeline for linking genotype to phenotype [2].
The success of this strategy demonstrates its potential for broader application in engineering Streptomyces and other actinomycetes. Future work should focus on:
Rimocidin is a polyene macrolide antifungal antibiotic produced by Streptomyces rimosus M527 and other streptomycete species. This glycosylated polyketide belongs to the tetraene macrolide family and exhibits significant antifungal activity against various plant pathogens, highlighting its substantial potential for agricultural applications [1] [2]. Like other macrolides, this compound is synthesized by type I modular polyketide synthases (PKSs) through a complex biosynthetic pathway that has been genetically characterized [2]. The extensive antifungal properties of this compound against plant pathogens make it a compelling research focus for both basic science and applied agricultural biotechnology [1].
The regulatory mechanisms controlling this compound biosynthesis in Streptomyces species have recently been elucidated through advanced genomic techniques, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). These studies have revealed that this compound production is governed by a sophisticated hierarchical regulatory network involving both pathway-specific and global regulators [1] [2]. Notably, the recent identification and characterization of NsdAsr (a negative regulator) and RimR2 (a positive pathway-specific regulator) have provided critical insights into how this compound biosynthesis is genetically controlled [1] [2]. Understanding these regulatory mechanisms through ChIP-seq analysis enables researchers to develop strategic approaches for enhancing this compound production through targeted genetic engineering of regulatory nodes.
Antibody selection represents the most critical factor in ChIP-seq experimental design, as antibody quality directly determines enrichment efficiency and data reliability. Researchers must select validated specific antibodies against the transcription factor or histone modification of interest, with characterization performed prior to ChIP experiments [3]. For Streptomyces species, where specific antibodies may not be commercially available, one strategy involves engineering epitope-tagged versions of the regulatory proteins (e.g., 3×FLAG, HA, or Myc tags) followed by immunoprecipitation using validated anti-tag antibodies [1].
Cell number optimization is essential for achieving appropriate signal-to-noise ratios. The abundance of the target protein or histone modification significantly influences the required biological material. While standard ChIP-seq protocols typically utilize millions of cells, pilot experiments should be conducted to determine the optimal cell number for each specific Streptomyces strain and growth condition [3]. For Streptomyces species, which grow as mycelial mats rather than suspended cells, quantification based on mycelial mass or DNA content may be more appropriate than cell counting.
Appropriate controls are indispensable for distinguishing specific enrichment from background noise in ChIP-seq experiments. Several control options should be considered, with input DNA (chromatin before immunoprecipitation) serving as the most common and generally recommended control [3]. Additional controls may include mock IP (no antibody) or nonspecific IP using an antibody against a protein not expected to bind DNA in the system. These controls help account for technical artifacts and sequencing biases, enabling more accurate peak calling and data interpretation.
Sequencing depth directly impacts the resolution and reliability of ChIP-seq results. For transcription factor binding sites, which typically produce sharp, localized peaks, the ENCODE consortium recommends sequencing to a depth of 10-20 million uniquely mapped reads per sample [3]. For broad histone modifications, which cover more extensive genomic regions, greater sequencing depth (20-40 million reads) may be necessary to adequately cover the domains. For Streptomyces species with GC-rich genomes, researchers should consider potential sequencing biases and may need to adjust sequencing depth accordingly.
Table 1: Key Experimental Parameters for ChIP-seq in Streptomyces
| Parameter | Recommendation | Considerations for Streptomyces |
|---|---|---|
| Antibody Validation | Required before ChIP | Epitope-tagging may be necessary for novel regulators |
| Cell Input | 10^6 - 10^7 cells | Optimize based on mycelial mass; consider growth phase |
| Biological Replicates | ≥2 | Independent cultures from different preparations |
| Sequencing Depth | 10-40 million reads | Higher depth for broad domains; adjust for GC bias |
| Control Type | Input DNA | Essential for accurate peak calling |
| Chromatin Fragmentation | Sonication or MNase | Sonication for TFs; MNase for nucleosome studies |
The initial phase of ChIP-seq involves crosslinking and chromatin preparation, which stabilizes protein-DNA interactions for subsequent analysis. For Streptomyces species, which possess a complex mycelial structure, thorough homogenization is essential for efficient crosslinking. The following protocol has been optimized for Streptomyces rimosus M527 and related species [1]:
Culture Growth and Crosslinking: Grow Streptomyces cultures in appropriate production media to the desired growth phase (typically early to mid-production phase for secondary metabolism studies). Add 1% formaldehyde directly to the culture and incubate for 15 minutes at room temperature with gentle agitation to fix protein-DNA complexes. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
Cell Lysis and Chromatin Fragmentation: Harvest mycelia by centrifugation and wash twice with cold PBS. Resuspend the cell pellet in cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease inhibitors. Incubate on ice for 15 minutes, then homogenize using a Dounce homogenizer or sonication at low intensity to break the mycelial structure. Pellet nuclei by centrifugation and resuspend in shearing buffer. Fragment chromatin to 200-500 bp fragments using either sonication (for transcription factors) or micrococcal nuclease digestion (for histone modifications). Optimal shearing conditions must be determined empirically for each instrument and cell type.
Chromatin Immunoprecipitation: Clarify the chromatin solution by centrifugation and dilute the supernatant in ChIP dilution buffer. Remove an aliquot as the "input" control and store at -20°C. Add the specific antibody against your target protein (or epitope tag) and incubate overnight at 4°C with rotation. The following day, add protein A/G magnetic beads and incubate for 2-4 hours at 4°C. Recover beads using a magnetic stand and wash sequentially with low salt, high salt, LiCl wash buffers, and finally TE buffer. Elute chromatin from beads using freshly prepared elution buffer (1% SDS, 100 mM NaHCO₃).
The following workflow diagram illustrates the complete ChIP-seq procedure from sample preparation to sequencing:
Following chromatin immunoprecipitation and DNA recovery, the library preparation process converts the immunoprecipitated DNA fragments into sequencing-ready libraries:
DNA End Repair and Adapter Ligation: Purify eluted DNA using a PCR purification kit, and measure DNA concentration using a sensitive fluorescence-based method. End-repair the DNA fragments using appropriate enzymes to create blunt ends, followed by addition of a single 'A' base to the 3' ends to facilitate adapter ligation. Ligate indexed sequencing adapters to the DNA fragments using T4 DNA ligase. Clean up the ligation reaction to remove unincorporated adapters.
Size Selection and Amplification: Size-select the library using gel electrophoresis or magnetic beads to isolate fragments in the 200-400 bp range (including adapters). Amplify the library using a high-fidelity DNA polymerase with a minimal number of PCR cycles (typically 12-15 cycles) to avoid amplification bias. Determine library quality and concentration using methods such as qPCR, Bioanalyzer, or TapeStation.
Sequencing: Pool appropriately indexed libraries in equimolar ratios and sequence on an Illumina platform (e.g., NovaSeq, HiSeq, or MiSeq) according to manufacturer's instructions. For transcription factor binding studies, single-end sequencing of 50-100 bp is typically sufficient, while paired-end sequencing may provide advantages for histone modification studies or for mapping in complex genomic regions [3].
ChIP-seq data analysis requires a systematic bioinformatic approach to transform raw sequencing reads into meaningful biological insights. The following workflow has been adapted from established ChIP-seq processing tutorials and optimized for Streptomyces genomes [4]:
Quality Control and Read Mapping: Begin by assessing raw read quality using FastQC or similar tools to identify potential issues with sequencing quality, adapter contamination, or GC bias. Pre-process reads by trimming low-quality bases and adapter sequences using tools such as Trimmomatic or Cutadapt. Map the quality-filtered reads to the appropriate Streptomyces reference genome using aligners such as Bowtie2 or BWA, with parameters optimized for the specific genome characteristics. For Streptomyces species with high GC content, specific alignment parameter adjustments may be necessary.
Peak Calling and Annotation: Identify regions of significant enrichment (peaks) using specialized peak-calling algorithms. For transcription factors with sharp, localized binding sites, MACS2 (Model-based Analysis of ChIP-Seq) is widely used and effective [4]. For broad histone modifications, alternative tools such as SICER or RSEG may be more appropriate, as they are specifically designed to identify extended domains of enrichment [5]. Annotate called peaks with genomic features (promoters, gene bodies, etc.) using tools such as ChIPseeker or HOMER.
Differential Binding and Motif Analysis: For comparative experiments involving multiple conditions, identify differentially bound regions using tools such as diffBind or similar methods. Discover enriched sequence motifs within the peaks using tools such as MEME-ChIP or HOMER, which can provide insights into the DNA binding preferences of the protein of interest [6]. Integrate ChIP-seq results with transcriptomic data (RNA-seq) to correlate binding events with changes in gene expression.
Table 2: Key Bioinformatics Tools for ChIP-seq Analysis
| Analysis Step | Recommended Tools | Primary Application |
|---|---|---|
| Quality Control | FastQC, MultiQC | Assess read quality and adapter contamination |
| Read Mapping | Bowtie2, BWA, STAR | Alignment to reference genome |
| Peak Calling | MACS2 (sharp peaks), SICER/RSEG (broad domains) | Identification of enriched regions |
| Motif Discovery | MEME-ChIP, HOMER | Identification of binding motifs |
| Visualization | IGV, deepTools, ggplot2 | Data exploration and presentation |
| Differential Binding | diffBind, DESeq2 | Comparative analysis between conditions |
Rigorous quality assessment is essential for validating ChIP-seq experiments and ensuring biologically meaningful results. Several established metrics should be evaluated before proceeding with biological interpretation [4]:
Strand Cross-Correlation: Calculate cross-correlation between reads mapped to forward and reverse strands, which produces two key metrics: the fragment length peak (indicating the predominant fragment length) and the phantom peak (corresponding to read length). High-quality transcription factor ChIP-seq datasets typically show strong cross-correlation at the fragment length, with a normalized strand coefficient (NSC) >1.05 and relative strand coefficient (RSC) >0.8 [4].
Fraction of Reads in Peaks (FRiP): The FRiP score represents the proportion of reads that fall within called peaks relative to the total mapped reads. This metric provides a measure of signal-to-noise ratio, with higher values indicating better enrichment. Successful transcription factor ChIP-seq experiments typically achieve FRiP scores of 1-5%, while histone mark ChIP-seq often shows higher FRiP scores (10-30%) [3].
Library Complexity: Assess library complexity by measuring the non-redundant fraction of reads, which indicates the diversity of sequences in the library. Low complexity may result from insufficient starting material, over-amplification, or other technical issues. The PCR bottleneck coefficient is a commonly used metric for evaluating library complexity.
A recent comprehensive study demonstrated the power of integrating ChIP-seq and transcriptomic approaches to elucidate the regulatory mechanism of NsdAsr, a negative regulator of this compound biosynthesis in Streptomyces rimosus M527 [1]. This research provides an excellent model for applying ChIP-seq to study antibiotic regulation in Streptomyces:
Experimental Design: The researchers performed ChIP-seq analysis of NsdAsr in S. rimosus M527, identifying 49 direct target genes bound by this regulatory protein. This was complemented by comparative transcriptomic analysis between wild-type and NsdAsr-overexpressing strains at multiple time points (12h, 24h, and 36h), revealing extensive changes in gene expression affecting primary and secondary metabolic pathways [1].
Key Findings: The ChIP-seq analysis revealed that NsdAsr directly binds to genes involved in fatty acid degradation (RS18275 and RS18290) and DNA transcription (rpoB). Follow-up electrophoretic mobility shift assays (EMSAs) validated these direct interactions. Integration of ChIP-seq and transcriptomic data demonstrated that NsdAsr binding leads to downregulation of these target genes, resulting in decreased intracellular concentrations of essential this compound precursors including butyryl-CoA and malonyl-CoA [1].
Biological Interpretation: The study revealed that NsdAsr exerts a dual regulatory mechanism limiting this compound production by both suppressing metabolic precursors and modulating global protein expression through rpoB regulation. This comprehensive approach provided critical insights into how global regulators integrate primary and secondary metabolism in Streptomyces species [1].
The successful application of ChIP-seq in Streptomyces rimosus M527 required several methodological adaptations to address the unique biological characteristics of streptomycetes:
Culture Conditions: Cultures were grown in This compound production medium and harvested at multiple time points to capture different phases of growth and antibiotic production. The complex morphological differentiation of Streptomyces (from vegetative mycelium to aerial hyphae and spores) necessitates careful timing of crosslinking to target the appropriate developmental stage.
Chromatin Preparation: The mycelial structure of Streptomyces required extended crosslinking times (15-20 minutes) compared to unicellular bacteria, followed by vigorous mechanical disruption to ensure efficient lysis and chromatin release. Chromatin fragmentation was optimized to yield fragments primarily in the 200-500 bp range, suitable for Illumina sequencing.
Validation Approaches: The ChIP-seq results were validated using electrophoretic mobility shift assays (EMSAs) for key target interactions, confirming the direct binding observed in the genome-wide approach. Additional validation through β-glucuronidase (GUS) reporter assays and Western blot analysis provided functional confirmation of the regulatory relationships [1].
Implementing ChIP-seq in Streptomyces species presents several unique challenges that may require troubleshooting and protocol optimization:
Low DNA Yield After IP: This common issue can result from various factors including insufficient starting material, suboptimal antibody efficiency, or inefficient chromatin fragmentation. Potential solutions include increasing culture volume, optimizing crosslinking conditions, validating antibody specificity, and ensuring proper chromatin fragmentation through systematic sonication optimization. For low-abundance transcription factors, consider incorporating a carrier chromatin strategy or increasing the number of PCR cycles during library amplification.
High Background Noise: Excessive non-specific signal can compromise peak detection and interpretation. To reduce background, consider increasing wash stringency (e.g., higher salt concentrations, additional wash steps), optimizing antibody concentration to minimize non-specific binding, and ensuring proper blocking during immunoprecipitation. The use of appropriate controls (input DNA, mock IP, or non-specific antibody IP) is essential for distinguishing specific signal from background.
Poor Peak Resolution: Broad or poorly defined peaks may result from over-crosslinking, excessive sonication, or suboptimal peak-calling parameters. Optimize crosslinking time to balance between sufficient fixation and over-crosslinking, titrate sonication conditions to achieve appropriate fragment sizes, and adjust peak-caller parameters based on the expected binding profile (sharp peaks for transcription factors versus broad domains for histone modifications).
Recent technological developments offer opportunities to enhance ChIP-seq applications in Streptomyces research:
Multiplexed Approaches: New methods such as MulTI-Tag enable simultaneous profiling of multiple chromatin features in the same sample by using antibody barcoding approaches. This technology has been successfully applied to profile up to three histone modifications concurrently, revealing coordinated patterns of epigenetic regulation [7]. Adapting such approaches to Streptomyces could provide comprehensive insights into the combinatorial chromatin landscape governing antibiotic biosynthesis.
Single-Cell Adaptations: While standard ChIP-seq analyzes population-averaged patterns, emerging single-cell epigenomic methods could potentially be adapted to study heterogeneity in regulatory states within Streptomyces cultures. Such approaches could reveal how subpopulations within a culture contribute differentially to antibiotic production.
Integration with Multi-Omics: Combining ChIP-seq with complementary approaches such as ATAC-seq (assay for transposase-accessible chromatin), RNA-seq, and proteomics provides a systems-level understanding of regulatory networks controlling antibiotic biosynthesis. Such integrated analyses can distinguish direct regulatory targets from indirect effects and place chromatin binding in functional context.
ChIP-seq analysis has emerged as a powerful approach for elucidating the regulatory mechanisms controlling this compound biosynthesis in Streptomyces species. The methodology outlined in these application notes, when properly implemented, enables researchers to identify genome-wide binding sites for transcriptional regulators and map histone modifications associated with antibiotic production pathways. The integration of ChIP-seq with complementary transcriptomic and metabolic data provides a comprehensive systems biology perspective on the complex regulatory networks governing secondary metabolism in these industrially important bacteria.
As illustrated by the case study of NsdAsr regulation, ChIP-seq can reveal both expected and unexpected regulatory connections, offering new insights for strain improvement and overproduction of valuable antibiotics like this compound. Following the detailed protocols, quality control metrics, and troubleshooting guidelines presented here will help researchers generate high-quality, reproducible ChIP-seq data from Streptomyces species, advancing our understanding of antibiotic regulation and fostering the development of enhanced production strains for agricultural and pharmaceutical applications.
EMSA is used to validate direct interactions between transcription factors and promoter DNA of target genes. The table below summarizes its documented applications in the this compound biosynthetic pathway.
| Transcription Factor | Regulatory Role | Validated Target Promoters | Key Findings from EMSA |
|---|---|---|---|
| NsdAsr [1] [2] | Global negative regulator | RS18275, RS18290, rpoB [1] [2] | Direct binding led to downregulation of precursor supply genes and general transcription. |
| RimR2 [3] | Pathway-specific positive regulator | rimA, rimC [3] | Binding is essential for activating transcription of this compound biosynthetic genes. |
| TetR24 (RS24090) [4] | TetR-family negative regulator | rimK promoter region [4] | Direct binding confirmed; DNase I footprinting further pinpointed the exact binding site. |
This protocol is adapted from general best practices [5] and methods applied in this compound research [1] [3] [4].
EMSA exploits the fact that a protein-DNA complex migrates more slowly than free DNA during non-denaturing gel electrophoresis, allowing for the detection of direct binding interactions.
A. Probe Preparation and Labeling
B. Binding Reaction
C. Gel Electrophoresis and Detection
The following diagram illustrates the integrated regulatory network of this compound biosynthesis in Streptomyces rimosus M527, as revealed by EMSA and other molecular studies.
Diagram Title: Integrated Regulatory Network of this compound Biosynthesis (86 characters)
I hope these consolidated application notes and protocols provide a robust foundation for your research on this compound regulation. The integration of EMSA with genetic and omics technologies offers a comprehensive strategy to dissect complex antibiotic biosynthetic pathways.
Rimocidin is a glycosylated polyketide belonging to the tetraene macrolide family, synthesized by Streptomyces species through type I modular polyketide synthases (PKSs). It exhibits extensive antifungal properties against plant pathogens, highlighting its significant agricultural application potential [1]. Understanding the regulatory mechanisms controlling this compound biosynthesis is essential for strategic enhancement of production yields, which remains a persistent challenge in industrial microbiology. RNA sequencing (RNA-seq) has emerged as a powerful transcriptome profiling technology that enables comprehensive transcript discovery and quantification, surpassing traditional methods like microarrays and RT-qPCR in sensitivity, dynamic range, and ability to detect novel transcripts [2]. This protocol outlines a standardized framework for conducting RNA-seq experiments to investigate this compound biosynthesis regulation in Streptomyces species, particularly focusing on the model organism Streptomyces rimosus M527.
The regulatory landscape of antibiotic biosynthesis in Streptomyces involves complex transcriptional networks that integrate system-wide regulators, internal signal transduction mechanisms, and external environmental inputs [1]. Previous research has identified key regulators such as NsdAsr, which functions as a negative regulator of this compound biosynthesis in S. rimosus M527 [1]. Disruption of nsdAsr results in significantly increased this compound production and accelerated morphological differentiation, while its overexpression has the opposite effect. However, the exact molecular mechanisms through which NsdAsr affects this compound biosynthesis remain incompletely characterized, necessitating sophisticated transcriptomic approaches for elucidation.
Strain Selection: The protocol recommends using Streptomyces rimosus M527 as the primary model system, as it is a well-established this compound producer with available genetic tools [1]. For comparative analyses, consider including:
Culture Conditions: Culture strains in appropriate fermentation media, with consideration for adding fungal elicitors to enhance this compound production [1]. Maintain consistent culture conditions (temperature, agitation, oxygenation) across biological replicates to minimize technical variability.
Time Course Sampling: Collect samples at multiple time points to capture dynamic transcriptional changes during this compound biosynthesis. Based on established protocols, critical time points include 12 h, 24 h, and 36 h during fermentation to profile early, mid, and late production phases [1].
Biological Replicates: A minimum of three biological replicates per condition is essential to capture inherent biological variability and ensure statistical robustness in differential expression analysis [3]. For strains with high inherent variability (e.g., mutants with morphological differentiation alterations), increase to 4-8 replicates.
Sequencing Depth: For standard bulk RNA-seq of Streptomyces transcriptomes, aim for 20-30 million reads per sample to ensure sufficient coverage for gene quantification and differential expression analysis [3]. For 3' mRNA-seq methods (e.g., DRUG-seq or BRB-seq), 3-5 million reads per sample may be sufficient.
Read Configuration: Use single-end 75-100 bp reads for cost-effective gene-level quantification. If investigating alternative splicing or transcript isoforms, implement paired-end 150 bp reads to better span exon junctions [3].
Table 1: Key Experimental Design Considerations for this compound RNA-seq Studies
| Design Aspect | Recommendation | Rationale |
|---|---|---|
| Biological Replicates | 3-6 per condition | Captures biological variance, enables statistical power |
| Sequencing Depth | 20-30 million reads (bulk RNA-seq) | Ensures detection of low-abundance transcripts |
| Time Points | 12 h, 24 h, 36 h | Covers early, mid, and late biosynthesis phases |
| RNA Quality | RIN ≥ 8 (standard RNA-seq) | Ensures integrity of RNA for accurate quantification |
| Spike-in Controls | ERCC or SIRV RNAs | Monitors technical performance and enables normalization |
Cell Harvesting: Harvest mycelia by rapid filtration or centrifugation (5,000 × g for 10 min at 4°C) to immediately stop metabolic activity. Flash-freeze samples in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction: Extract total RNA using a commercial kit with additional mechanical disruption (bead beating) to break tough Streptomyces cell walls. Include an on-column DNase treatment step to eliminate genomic DNA contamination.
Quality Assessment: Evaluate RNA integrity using an Agilent Bioanalyzer or similar system. For standard RNA-seq protocols, ensure RNA Integrity Number (RIN) ≥ 8 [3]. For 3' mRNA-seq methods (e.g., BRB-seq), acceptable results can be obtained with RIN values as low as 2.0.
Quantification: Precisely quantify RNA using fluorometric methods (e.g., Qubit RNA HS Assay) to ensure accurate input amounts for library preparation.
Library Selection: Choose library preparation method based on experimental goals:
rRNA Depletion: For full-length transcriptome analysis, implement ribosomal RNA depletion using specific kits designed for bacterial RNA, as Streptomyces have high rRNA content (typically >90% of total RNA).
Library Preparation Protocol:
Sequencing: Pool libraries in equimolar ratios and sequence on Illumina platforms (e.g., HiSeq 2500, NovaSeq) or compatible sequencing systems to achieve desired read depth and configuration.
Initial Quality Assessment: Use FastQC (v0.11.8) to generate comprehensive quality control reports for raw sequencing data, assessing per-base sequence quality, GC content, adapter contamination, and sequence duplication levels [4]. Aggregate results from multiple samples using MultiQC for efficient comparison.
Read Trimming and Filtering: Process raw FASTQ files with Trimmomatic or similar tools to:
Command Line Implementation:
Reference Genome Preparation: Download the appropriate reference genome and annotation file for Streptomyces rimosus M527 from public databases (NCBI, Ensembl). Create a genome index using the aligner of choice.
Read Alignment: For bacterial transcriptomes with minimal splicing, use Bowtie2 (v2.4.1) with standard parameters [5]. For more complex eukaryotic transcriptomes with alternative splicing, consider splice-aware aligners like HISAT2.
Alignment Command:
Post-Alignment Processing: Convert SAM files to BAM format, sort, and index using SAMtools (v1.10):
Gene Quantification: Generate count matrices using featureCounts or similar tools that assign reads to genomic features based on reference annotation:
Statistical Analysis: Perform differential expression analysis in R using DESeq2 or similar packages that implement robust statistical models for count data. Filter low-count genes (recommended minimum: 10 reads across all samples) to improve multiple testing correction.
Basic R Code Framework:
Multiple Testing Correction: Apply Benjamini-Hochberg procedure to control false discovery rate (FDR). Consider genes with FDR-adjusted p-value (padj) < 0.05 and |log2FoldChange| > 1 as differentially expressed.
Table 2: Key Bioinformatics Tools for RNA-seq Analysis of Streptomyces Transcriptomes
| Analysis Step | Recommended Tool | Key Parameters | Output | |-------------------|---------------------|-------------------|------------| | Quality Control | FastQC | --nogroup, -f fastq | HTML quality reports | | Read Trimming | Trimmomatic | LEADING:20, TRAILING:20, SLIDINGWINDOW:4:20, MINLEN:36 | Quality-filtered FASTQ | | Alignment | Bowtie2 | --local --very-sensitive-local | SAM/BAM alignment files | | Quantification | featureCounts | -t gene -g gene_id -T 8 | Count matrix | | Differential Expression | DESeq2 | padj < 0.05, |log2FC| > 1 | DEG lists, statistics |
Gene Ontology Enrichment: Use enrichment analysis tools (e.g., clusterProfiler, topGO) to identify overrepresented biological processes, molecular functions, and cellular components among differentially expressed genes. Apply multiple testing correction with FDR < 0.05 as significance threshold.
Metabolic Pathway Mapping: Map differentially expressed genes to metabolic pathways using KEGG Mapper or similar resources. Pay particular attention to:
Biosynthetic Gene Cluster Analysis: Utilize antiSMASH or similar specialized tools to examine expression changes in the this compound biosynthetic gene cluster and other secondary metabolite clusters.
Volcano Plots: Create volcano plots to visualize the relationship between statistical significance (p-value) and magnitude of change (fold-change) for all genes, highlighting key differentially expressed genes.
Heatmaps: Generate clustered heatmaps using packages like pheatmap or ComplexHeatmap to visualize expression patterns across samples and conditions, focusing on genes of interest.
Pathway Diagrams: Illustrate key regulated pathways using tools such as Pathview or Cytoscape to create comprehensive pathway maps that integrate gene expression data.
Interactive Exploration: For advanced exploration, implement interactive visualization tools such as SeqCVIBE, an R Shiny application that enables dynamic exploration of RNA-seq datasets, including genome browsing and custom region analysis [5].
A recent investigation into the regulatory mechanism of NsdAsr on this compound production in S. rimosus M527 employed an integrated multi-omics approach combining RNA-seq transcriptomics and ChIP-seq binding analyses [1]. The study designed a comparative transcriptomic analysis between wild-type S. rimosus M527 and a strain overexpressing nsdAsr (M527-NAsr) at three critical time points (12 h, 24 h, and 36 h) during fermentation. RNA-seq generated approximately 73.7 million sequence reads, with over 87% successfully mapped to the S. rimosus reference genome, indicating high-quality data appropriate for differential expression analysis [1].
The transcriptomic analysis revealed that NsdAsr overexpression significantly downregulated genes across multiple metabolic pathways essential for this compound biosynthesis. Specifically, researchers observed substantial repression of genes involved in glycolysis, oxidative phosphorylation, and ribosome biogenesis, creating a metabolic bottleneck that limited precursor availability and cellular energy status [1]. Complementary ChIP-seq experiments identified 49 direct genomic targets of NsdAsr, including two genes involved in fatty acid degradation (RS18275 and RS18290) and rpoB, which encodes a essential subunit of RNA polymerase. This direct regulatory relationship was experimentally validated through electrophoretic mobility shift assays (EMSAs), confirming NsdAsr's physical binding to these genomic regions.
The following diagram illustrates the integrated experimental and computational workflow for transcriptomic analysis of this compound regulation:
RNA-seq Workflow for this compound Analysis
The integrated analysis revealed that NsdAsr exerts a dual regulatory function in limiting this compound production through two primary mechanisms: suppression of metabolic precursors and modulation of global protein expression. The binding of NsdAsr to RS18275 and RS18290 led to significant downregulation of these fatty acid degradation genes, resulting in decreased intracellular concentrations of butyryl-CoA and malonyl-CoA, essential precursors for polyketide backbone assembly in this compound biosynthesis [1]. Additionally, NsdAsr binding to rpoB caused substantial downregulation of this essential transcription subunit, ultimately reducing overall cellular protein synthesis capacity as confirmed through enzymatic GUS assays and Western blot analyses.
These regulatory interactions created a coordinated metabolic bottleneck wherein both precursor availability and biosynthetic capacity were simultaneously constrained under NsdAsr overexpression conditions. The resulting metabolic impacts were quantified through concentration measurement assays that confirmed significant reductions in critical cofactors including CoA and NADH, further compounding the limitations on this compound biosynthetic capacity [1].
Table 3: Key Metabolic Pathways Regulated by NsdAsr in S. rimosus M527
| Metabolic Pathway | Regulation Direction | Key Affected Genes | Functional Impact |
|---|---|---|---|
| Fatty Acid Degradation | Downregulated | RS18275, RS18290 | Reduced butyryl-CoA and malonyl-CoA (precursors) |
| Glycolysis/Gluconeogenesis | Downregulated | Multiple genes | Limited pyruvate and acetyl-CoA supply |
| Oxidative Phosphorylation | Downregulated | ETC complex genes | Reduced ATP production |
| Ribosome Biogenesis | Downregulated | rplP, rplN, rpsS, rpsC | Decreased protein synthesis capacity |
| Butanoate Metabolism | Downregulated | Multiple genes | Impaired precursor generation |
The following diagram illustrates the coordinated regulatory network through which NsdAsr modulates this compound biosynthesis:
NsdAsr Regulatory Network in this compound Biosynthesis
This comprehensive protocol outlines a robust framework for conducting RNA-seq transcriptional analysis of this compound biosynthesis in Streptomyces species. The integrated approach combining careful experimental design, standardized wet-lab procedures, rigorous bioinformatic analysis, and systems-level interpretation provides researchers with a powerful methodology to elucidate the complex regulatory networks governing antibiotic production in actinomycetes. The case study of NsdAsr regulation demonstrates how this integrated workflow can reveal novel insights into transcriptional control mechanisms that balance primary and secondary metabolism in streptomycetes.
The application of these RNA-seq protocols extends beyond fundamental research into practical strain improvement strategies. By identifying key regulatory bottlenecks and pathway limitations, researchers can design targeted genetic interventions to enhance this compound yields, as demonstrated by the successful metabolic engineering of precursor supply pathways in similar polyketide production systems [6]. Furthermore, the continuing evolution of RNA-seq technologies, particularly the emergence of more accessible 3' mRNA-seq methods and advanced visualization tools, promises to further democratize transcriptomic approaches in antibiotic discovery and development pipelines.
The following diagram outlines the complete experimental workflow for this compound production and analysis.
Strain and Preservation
Inoculum Development (Preculture)
Main Fermentation
The table below summarizes the compositions of the media used in different stages of the fermentation process.
| Component | Mannitol Soya (MS) Agar (for Sporulation) | Liquid Fermentation Medium (for this compound Production) |
|---|---|---|
| Carbon Sources | Mannitol (information from standard recipes) | Glucose 20 g/L, Lactose 20 g/L [5] |
| Nitrogen Sources | Soya flour (information from standard recipes) | Yeast Extract 5 g/L [5] |
| Salts | Information from standard recipes | KH₂PO₄ 1.5 g/L, NaCl 0.4 g/L, MgSO₄·7H₂O 0.5 g/L [5] |
| Trace Elements | - | Fe(NO₃)₃·9H₂O 2 mg/L, ZnSO₄·7H₂O 1 mg/L, MnSO₄·7H₂O 0.07 mg/L, CuSO₄·5H₂O 0.25 mg/L, H₃BO₃ 0.065 mg/L, Na₂MoO₄·2H₂O 0.05 mg/L [4] [5] |
| Vitamins | - | Biotin 0.04 mg/L [4] [5] |
| Solidifying Agent | Agar | - |
| pH | - | Adjusted to 6.5 [5] |
To increase this compound yield, you can consider several strategies supported by recent research:
1. Antifungal Activity Bioassay
2. High-Performance Liquid Chromatography (HPLC)
3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Here are common issues and solutions related to the genetic and metabolic regulation of rimocidin biosynthesis.
| Issue / Target | Problem Description | Proposed Solution | Key Experimental Findings |
|---|---|---|---|
| NsdAsr Regulator [1] [2] | NsdAsr acts as a global negative regulator, repressing this compound biosynthesis and limiting yield. | Disrupt or delete the nsdAsr gene to derepress the this compound biosynthetic gene cluster. | A Δ*nsdAsr* mutant showed increased this compound production and accelerated morphological differentiation [1] [2]. |
| Precursor Supply (Malonyl-CoA, Butyryl-CoA) [1] [2] | Key precursors for this compound polyketide chain elongation are insufficient. | Overexpress genes in precursor supply pathways (e.g., accsr for malonyl-CoA). Identify and engineer genes like fabG or RS18275/RS18290. | Overexpression of nsdAsr led to downregulation of fatty acid degradation genes (RS18275, RS18290), reducing butyryl-CoA and malonyl-CoA levels [1] [2]. Overexpressing accsr increased yield by 30% [2]. |
| Energy & Reducing Power (NAD(P)H) [2] | Biosynthesis is hampered by insufficient energy and reducing equivalents. | Engineer central carbon metabolism (glycolysis, oxidative phosphorylation) to enhance NADH/NADPH generation. | In an nsdAsr overexpression strain, intracellular NADH levels dropped by 28.4-40.1% and NADPH by 56-81.6% [2]. |
| Transcriptional Machinery (rpoB) [1] [2] | General protein synthesis capacity is a bottleneck. | Target the negative regulation of RNA polymerase. Ribosome engineering can be effective. | NsdAsr directly binds to the rpoB gene, downregulating overall protein levels and further decreasing this compound yield [1] [2]. |
The Reporter-Guided Mutation Selection (RGMS) strategy is a highly effective method for enhancing this compound production.
Reporter Plasmid Construction
Initial Strain Development
Random Mutagenesis
Mutant Selection
Validation of High-Yield Mutants
Deleting the NsdAsr gene is a highly effective strategy. It is a known negative regulator, and its disruption directly derepresses the biosynthetic pathway, leading to a significant increase in production without the need for complex metabolic engineering [1] [2].
RGMS uses a promoter-reporter system (e.g., PrimA-neo) to directly link the selection for a simple trait (kanamycin resistance) to the desired complex phenotype (enhanced this compound production). This allows you to efficiently screen thousands of random mutants for those where the regulatory network has been rewired to favor antibiotic production, without requiring prior knowledge of all the regulatory components [3].
The field is actively advancing. The regulatory mechanism of NsdAsr was only fully elucidated in a 2025 publication, indicating that ongoing research continues to uncover new targets for yield optimization [1] [2].
Understanding the genetic and metabolic regulators of rimocidin biosynthesis is the first step in designing a strain improvement strategy. The following diagram and table summarize the key players.
Table 1: Key Regulators of this compound Biosynthesis
| Regulator | Type | Effect on this compound | Molecular Mechanism |
|---|---|---|---|
| NsdAsr [1] [2] | Global Negative Regulator | Decreased | Binds to and downregulates fatty acid degradation genes (RS18275, RS18290), limiting precursor supply (butyryl-CoA, malonyl-CoA). Also binds to rpoB, reducing general transcription [1] [2]. |
| RimR2 [3] | Pathway-Specific Positive Regulator (LAL Family) | Essential / Increased | Directly binds to the promoter regions of rimA and rimC within the this compound biosynthetic gene cluster (BGC) to activate their transcription. Deletion abolishes production [3]. |
Here are practical genetic engineering strategies to increase this compound yield, framed as solutions to common problems.
Strategy 1: Repress the Negative Regulator
nsdAsr gene.nsdAsr derepresses the pathways it negatively controls. The ΔnsdAsr mutant shows increased this compound production and accelerated morphological differentiation compared to the wild-type strain [1] [2].nsdAsr gene in S. rimosus M527.Strategy 2: Overexpress the Positive Regulator
rimR2 gene using strong, constitutive promoters.rimA, rimC, etc.) [3].rimR2 gene into an integrative plasmid (e.g., pSET152) under the control of a strong promoter like permE* or kasOp* [3].rim genes [3].Strategy 3: Reporter-Guided Mutation Selection (RGMS) This strategy uses a random mutagenesis approach coupled with a clever reporter system to find mutants where the expression of a key biosynthetic gene is enhanced [4]. The workflow is as follows:
neo reporter gene serves as a proxy for the activity of the rimA promoter, which is crucial for this compound biosynthesis. This allows you to visually screen for mutants with enhanced biosynthetic pathway activity [4].Strategy 4: Engineer Primary Metabolism to Boost Precursors
fabG) or metabolomics (measuring intracellular CoA levels) [1] [2].accsr for malonyl-CoA formation. Previous studies have shown this can lead to a ~30% improvement in this compound yield [2].Table 2: Summary of this compound Enhancement Strategies
| Strategy | Key Method | Key Outcome / Measurement |
|---|---|---|
| Delete Negative Regulator [1] [2] | nsdAsr knockout |
Increased yield in ΔnsdAsr mutant vs. wild-type. |
| Overexpress Positive Regulator [3] | rimR2 expression with kasOp* promoter |
81.8% increase in production vs. wild-type. |
| Reporter-Guided Selection [4] | ARTP mutagenesis + PrimA-neo reporter |
Mutant S38 showed 52% increased production. |
| Enhance Precursor Supply [2] | Overexpress accsr (malonyl-CoA) |
~30% improvement in this compound yield. |
The following diagram outlines the core steps of the RGMS protocol used to generate high-yield this compound mutants [1].
This table summarizes the this compound production increases achieved by the top-performing mutants isolated using the RGMS strategy [1].
| Mutant Strain | Increase in this compound Production vs. Initial Strain (M527-pAN) |
|---|---|
| M527-pAN-S38 | +52% |
| M527-pAN-S52 | +45% |
| M527-pAN-S34 | +34% |
1. Reporter Plasmid (pAN) Construction [1]
2. Conjugation for Strain Generation [1]
3. ARTP Mutagenesis and Mutant Selection [1]
4. Transcriptional Analysis (qRT-PCR) [1]
Q1: What are the advantages of using RGMS over traditional random mutagenesis? Traditional random mutagenesis requires screening a vast number of mutants directly for product titer, which is laborious and low-throughput. RGMS uses a simple kanamycin resistance screen as a proxy for high production, dramatically increasing screening efficiency. It directly links the selection pressure to the expression level of a key biosynthetic gene [1].
Q2: Why was the rimA promoter (PrimA) chosen as the target? The rimA gene is essential for this compound biosynthesis as it encodes the loading module of the polyketide synthase. Its expression level is a critical bottleneck and a reliable indicator of the activity of the entire this compound biosynthetic gene cluster. Enhancing its transcription is a direct strategy to increase flux through the pathway [1].
Q3: My KanR mutants show good resistance but no increase in this compound yield. What could be wrong? This discrepancy could point to issues downstream of the rimA promoter. Potential causes include:
Q4: Are there other genetic strategies to further enhance this compound production? Yes, the RGMS approach can be combined with other metabolic engineering strategies:
Q1: Why is my cell lethality rate after ARTP treatment too high or too low? A1: The lethality rate is primarily controlled by the exposure time and irradiation power. An optimal lethality rate of around 90% is generally targeted to ensure sufficient DNA damage while retaining enough viable cells for screening [1] [2].
Q2: How do I optimize key parameters for a new microbial strain? A2: You must experimentally determine the optimal settings for your specific strain. The table below provides typical parameter ranges for different classes of microorganisms, which can serve as a starting point for your optimization tests [2].
| Organism Type | Typical Exposure Time (s) | Typical Power (W) | Helium Flow Rate (SLM) | Sample Distance (mm) |
|---|---|---|---|---|
| Bacteria | 15 - 120 | 100 - 120 | 10 - 15 | ~2 |
| Actinomycetes | 30 - 180 | 100 - 120 | 10 - 15 | ~2 |
| Yeasts | 30 - 240 | 100 - 120 | 10 - 15 | ~2 |
| Fungi | 60 - 360 | 100 - 120 | 10 - 15 | ~2 |
| Microalgae | 5 - 150 | 100 - 120 | 10 - 15 | ~2 |
Note: SLM = Standard Liters per Minute. The values above are general guidelines. Always perform a kill curve analysis for your specific strain.
Q3: What are the best practices for sample preparation and post-treatment handling? A3: Proper preparation is key to efficient mutagenesis.
Q4: How can I improve the efficiency of screening for high-yield rimocidin mutants? A4: Since direct screening for this compound can be complex, consider these strategies:
rpsL (conferring streptomycin resistance) or rpoB (conferring rifampicin resistance) can pleiotropically enhance the production of secondary metabolites [3]. You can perform ARTP mutagenesis first, then screen survivors on plates containing low doses of streptomycin or rifampicin.This protocol, adapted from a study on pentostatin production, provides a robust framework for strain improvement [3].
1. Mutagenesis by ARTP
2. Screening via Ribosome Engineering
3. Fermentation and Product Analysis
The following diagrams illustrate the core workflow of an ARTP experiment and the biological mechanism of action.
| Method | Key Mutant/Strain | Parent Strain | Production Increase (vs. Wild-Type) | Key Findings / Mechanism |
|---|---|---|---|---|
| Ribosome Engineering [1] [2] | S. rimosus M527-GR7 (Genr Rifr) | S. rimosus M527 | +62.89% in a 5-L fermentor (reached 0.41 ± 0.05 g/L) | Cumulative drug-resistance mutations increase the transcriptional levels of all 10 rimocidin biosynthetic genes (rimA to rimK). |
| Pathway-Specific Regulation [3] | S. rimosus M527-KR (rimR2 OE with *kasOp promoter) | S. rimosus M527 | +81.8% | RimR2 is an essential positive regulator. Overexpression boosts transcription of rim genes and directly binds to rimA and rimC promoters. |
| Reporter-Guided Selection [4] | S. rimosus M527-pAN-S38 | S. rimosus M527-pAN | +52% (vs. reporter strain) | Using a kanamycin-resistance reporter (neo) fused to the rimA promoter (PrimA) to select mutants with enhanced expression of the biosynthetic gene cluster. |
| Negative Regulator Deletion [5] | S. rimosus ΔnsdAsr | S. rimosus M527 | Increased (quantitative data not provided in abstract) | NsdAsr is a negative regulator. Deletion derepresses this compound biosynthesis and enhances key metabolic pathways (e.g., glycolysis, oxidative phosphorylation). |
Here are the methodologies for the key strain improvement strategies.
This method uses antibiotics as selective pressure to introduce mutations that enhance this compound production [1] [2].
Step 1: Fermentation Optimization
Step 2: Generation of Single-Resistant Mutants
Step 3: Generation of Double-Resistant Mutants
Step 4: Verification via Transcriptional Analysis
The following diagram outlines the workflow for generating high-producing strains through cumulative drug-resistance mutations.
This strategy involves genetic manipulation of specific regulators within the this compound biosynthetic gene cluster [3].
Step 1: In-silico Identification of Regulators
Step 2: Gene Deletion and Complementation
Step 3: Overexpression with Different Promoters
Step 4: Mechanistic Studies (EMSA)
Q1: Despite applying drug resistance mutations, my strain shows no improvement in this compound yield. What could be wrong?
Q2: How can I rapidly select for high-producing mutants without lengthy HPLC screening?
Q3: The yield from my engineered strain is unstable over generations. How can I fix this?
The table and protocols show that combining different strategies is most effective. For example, you could introduce drug-resistance mutations into a background where a positive regulator like rimR2 is already overexpressed [1] [3]. The regulatory mechanisms are complex; while RimR2 is an essential positive regulator, other global regulators like NsdAsr negatively impact production by limiting metabolic precursors, suggesting that deleting such negative regulators can be a highly effective strategy [5] [3].
Here are answers to specific, high-priority issues you might encounter when engineering Streptomyces strains for rimocidin production.
Q1: My engineered strain shows no this compound production. A key regulatory gene was deleted, but what specific checks should I perform?
This is often due to the disruption of a positive pathway-specific regulator. The most critical check is to verify the status of the rimR2 gene.
rimR2 gene has been successfully knocked out in your mutant strain [1].rimA, rimC). In a ΔrimR2 mutant, transcription of these genes is significantly reduced or absent [1].rimR2 gene with its native promoter into the mutant. Restoration of this compound production confirms that the loss of rimR2 was the cause [1].Q2: this compound yields are lower than expected after overexpressing a potential positive regulator. How can I diagnose the issue? The problem may lie in the strength of the promoter used for overexpression.
kasOp* promoter for rimR2 overexpression resulted in an 81.8% yield increase, outperforming other tested promoters [1].Q3: My strain grows well but this compound production remains low. The biosynthetic cluster seems intact. What global regulators could be limiting yield? This suggests a potential issue with a negative global regulator or a bottleneck in precursor supply.
NsdAsr, can repress this compound biosynthesis by limiting metabolic precursors and reducing overall protein synthesis [2] [3].NsdAsr leads to their decrease. Also, assay levels of NADH and NADPH, which are also negatively impacted [2] [3].TetR24 (RS24090) has been shown to increase this compound production [4].The tables below summarize crucial data on metabolic precursors and transcriptional regulators to help you set targets and expectations for your engineering strategies.
Table 1: Key Metabolic Precursors for this compound Biosynthesis
| Precursor | Role in Biosynthesis | Impact on Yield | Engineering Strategy |
|---|---|---|---|
| Malonyl-CoA | 11 extender units are required per molecule [3]. | Overexpressing acetyl-CoA carboxylase (accsr) increased yield by 30-34% [3] [5]. |
Overexpress acc genes to enhance malonyl-CoA supply [5]. |
| Butyryl-CoA | Primary starter unit for the this compound polyketide chain [4]. | Decreased levels directly limit production [2]. | Engineer fatty acid degradation pathways (e.g., genes RS18275, RS18290) [2]. |
| Methylmalonyl-CoA | One extender unit is required per molecule [4]. | Insufficient supply can limit total yield. | Overexpress propionyl-CoA carboxylase (pcc) genes [5] [6]. |
| NADH/NADPH | Reducing power for biosynthesis and PKS reactions. | Overexpression of NsdAsr reduced NADH by 28-40% and NADPH by 56-82% [3]. |
Optimize oxidative phosphorylation and glycolysis pathways [2] [3]. |
Table 2: Key Transcriptional Regulators of this compound
| Regulator | Family | Effect | Mechanism & Application |
|---|---|---|---|
| RimR2 | LAL (LuxR) | Positive [1] | Essential activator. Binds promoters of rimA and rimC. Overexpression with strong promoters (e.g., kasOp*) significantly boosts yield [1]. |
| NsdAsr | NsdA | Negative [2] [3] | Global regulator. Limits precursors and represses translation. Deletion increases yield [2] [3]. |
| TetR24 | TetR | Negative [4] | Pathway-specific repressor. Deletion increases transcription of rim genes and this compound production [4]. |
Protocol 1: Verifying the Role of a Positive Regulator via Gene Deletion and Complementation
This protocol is essential for confirming the function of a putative positive regulator like rimR2 [1].
Step 1: Gene Deletion.
Step 2: Phenotypic Analysis.
Step 3: Genetic Complementation.
Step 4: Transcriptional Analysis (qRT-PCR).
Protocol 2: Measuring Intracellular Precursor Concentrations
Assaying precursor levels is critical for diagnosing metabolic bottlenecks [2] [3].
The following diagram illustrates the core regulatory network that controls this compound biosynthesis, integrating the key regulators and their interactions.
This guide consolidates the most current strategies for this compound metabolic engineering. The field is advancing rapidly, with a clear trend towards combinatorial approaches that target both regulatory genes and precursor supply pathways simultaneously for maximal yield improvement [5] [6].
Rimocidin biosynthesis in Streptomyces rimosus M527 relies on key precursors. Engineering strategies focus on increasing the intracellular pools of these compounds.
| Strategy | Target Gene/Pathway | Key Mechanism | Observed Outcome | Reference |
|---|---|---|---|---|
| ACC Overexpression | accsr (Acetyl-CoA Carboxylase) |
Converts acetyl-CoA to malonyl-CoA, a direct this compound precursor. | 34% increase in this compound yield (to 320.7 mg/L); 1.5-fold higher intracellular malonyl-CoA. | [1] |
| Negative Regulator Deletion | nsdAsr (Global Regulator) |
Derepression of metabolic pathways (glycolysis, oxidative phosphorylation) and precursor genes (e.g., fabG). |
Increased this compound production; Alleviated downregulation of butyryl-CoA and malonyl-CoA biosynthesis genes. | [2] [3] |
| Positive Regulator Overexpression | rimR2 (Pathway-Specific Regulator) |
Binds to promoters of rimA and rimC genes, directly activating the this compound biosynthetic cluster. |
Up to 81.8% increase in this compound production, depending on the promoter used. | [4] |
| CRISPRi-Mediated Optimization | pccB1 (Propionyl-CoA Carboxylase)* |
Modulates methylmalonyl-CoA precursor supply; unexpected yield increase observed via compensatory regulation. | 2.6-fold increase in target product (shown in spinosad study, strategy is applicable). | [5] |
Note: The strategy targeting pcc was demonstrated in *Saccharopolyspora spinosa for spinosad production, but the approach is a valid and innovative method for precursor flux optimization in actinomycetes [5] [6].
This is a direct method to enhance the supply of the critical precursor, malonyl-CoA [1].
accsr gene in S. rimosus M527.PermE*).accsr gene from the genomic DNA of S. rimosus M527.accsr gene under the control of a strong, constitutive promoter into the plasmid vector.This strategy aims to derepress the metabolic pathways that are naturally suppressed by NsdAsr [2] [3].
ΔnsdAsr mutant strain and analyze the resulting transcriptomic and phenotypic changes.nsdAsr gene.ΔnsdAsr mutant and wild-type strains at multiple time points (e.g., 12h, 24h, 36h).ΔnsdAsr mutant should show upregulation of key metabolic pathways, higher precursor cofactor concentrations, and increased this compound yield [2] [3].FAQ 1: I overexpressed a key carboxylase gene (ACC/PCC), but the yield improvement was lower than expected. What could be wrong?
nsdAsr [2] [1].FAQ 2: After deleting a global negative regulator, I observe poor bacterial growth alongside increased product yield. How can I resolve this?
FAQ 3: How can I quickly identify which precursor is the most limiting for this compound biosynthesis in my strain?
The following diagrams summarize the regulatory and precursor supply mechanisms based on the research.
Diagram: NsdAsr Dual Regulatory Mechanism. The global regulator NsdAsr directly binds to and downregulates multiple targets, limiting this compound production by simultaneously reducing metabolic precursors, energy supply, and global protein synthesis [2] [3].
Diagram: Precursor Supply for this compound Biosynthesis. Key precursors Malonyl-CoA and Methylmalonyl-CoA are derived from central metabolism. Engineering the carboxylase enzymes (ACC, PCC) that generate these precursors is a key strategy to enhance flux through the Polyketide Synthase (PKS) and boost this compound yield [1] [5] [6].
Here are answers to common questions about rimocidin biosynthesis challenges:
Q1: What are the key CoA precursors for this compound biosynthesis? A: The primary precursors are malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA [1] [2]. The biosynthesis of a single this compound molecule requires up to 11 malonyl-CoA units [2]. Butyryl-CoA is also a crucial building block [3] [1].
Q2: Which regulatory factors limit precursor supply? A: The transcriptional regulator NsdAsr is a major negative factor. When overexpressed, it downregulates genes in fatty acid degradation pathways (like RS18275 and RS18290), leading to decreased levels of butyryl-CoA and malonyl-CoA [3] [1]. It also suppresses central metabolic pathways (glycolysis, oxidative phosphorylation), reducing the energy (NADH/NADPH) and carbon building blocks needed for precursor synthesis [1] [2].
Q3: How can I experimentally verify if my strain has a precursor limitation? A: You can directly measure intracellular concentrations of CoA precursors and key cofactors. The table below summarizes experimental data from a study comparing a wild-type strain with an nsdAsr overexpressing strain [2]:
| Intracellular Metabolite | Change in M527-NAsr (nsdAsr OE) | Measured Method |
|---|---|---|
| NADH | 28.4% to 40.1% lower | Concentration measurement assay |
| NADPH | 56.0% to 81.6% lower | Concentration measurement assay |
| Butyryl-CoA & Malonyl-CoA | Decreased | Inferred from gene expression and EMSA |
If you are facing low this compound yields, follow these guides to diagnose and address potential precursor limitation issues.
This protocol helps identify bottlenecks in your strain.
Transcriptomic Analysis:
Intracellular Metabolite Quantification:
Identify Direct Regulatory Targets:
The following diagram illustrates the regulatory mechanism of NsdAsr and its impact on the this compound precursor supply, as identified through these methods.
Once a limitation is diagnosed, you can apply these genetic engineering strategies to improve yield.
Repress Negative Regulators:
Overexpress Positive Regulators:
Engineer Precursor Pathways Directly:
The workflow below outlines the logical process for designing a strain engineering strategy based on the diagnostic results.
Here are answers to common questions about manipulating negative regulators to enhance this compound yield in Streptomyces rimosus M527.
Q1: Which negative regulators affect this compound biosynthesis in S. rimosus M527? Two primary negative regulators have been identified: the global regulator NsdAsr and a TetR family transcriptional repressor, TetR24 (RS24090) [1] [2]. Deletion of these genes has been shown to significantly increase this compound production.
Q2: What is the molecular mechanism of NsdAsr? NsdAsr negatively regulates this compound biosynthesis through a dual mechanism [1] [3]:
Q3: How does TetR24 (RS24090) affect production? TetR24 is a pathway-specific negative regulator. It directly binds to the promoter regions of the This compound biosynthetic gene cluster (rim genes), repressing their transcription. Deletion of the tetR24 gene results in a significant increase in the transcription of rim genes and a consequent boost in this compound yield [2].
Q4: What are the expected outcomes from deleting these regulators? The table below summarizes the quantitative data from deletion experiments.
| Regulator | Gene Locus | Effect of Deletion (Δ) on this compound Production | Key Downstream Targets |
|---|---|---|---|
| NsdAsr | Information not specified in search results | Increased production compared to wild-type [1] | RS18275, RS18290 (fatty acid degradation), rpoB (transcription) [1] |
| TetR24 | RS24090 | ~2.9-fold higher production in optimized medium; deletion mutant showed significant increase [2] | Promoter of this compound biosynthetic gene cluster (rim genes) [2] |
For researchers looking to replicate these studies, here are the core methodologies.
The following protocol is adapted from the study on TetR24, which used the pCRISPomyces-2 system [2].
These techniques are used to elucidate the regulatory mechanism.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Electrophoretic Mobility Shift Assay (EMSA)
Real-time Quantitative PCR (qRT-PCR)
The diagram below visualizes the dual regulatory mechanism of the global regulator NsdAsr, as revealed by integrated transcriptomic and ChIP-seq analyses [1].
Deleting the nsdAsr gene significantly enhances the strain's production of the antifungal compound rimocidin and accelerates its morphological differentiation. The table below summarizes the core quantitative effects and the primary regulatory mechanisms involved.
| Aspect | Observed Change in ΔnsdAsr Mutant | Proposed Mechanism |
|---|
| This compound Production | ► 46% increase in yield (318.5 mg/L vs. 218.1 mg/L in WT) [1] [2] | ► Derepression of rim biosynthetic gene cluster transcription [1] [2].
► Increased supply of key precursors (malonyl-CoA, butyryl-CoA) [3]. |
| Morphological Differentiation | ► More abundant sporulation observed [1] [2] | ► NsdAsr's native role as a negative regulator of differentiation is removed [2]. |
| Precursor & Cofactor Levels | ► Increased intracellular NADH and NADPH levels [3]
► Increased flux through glycolytic and oxidative phosphorylation pathways [3] | ► Transcriptomic upregulation of genes in central metabolic pathways [3]. |
| Global Gene Expression | ► Widespread transcriptomic changes [3] | ► NsdAsr directly binds to 49 target genes, as per ChIP-seq [3] [4]. |
Here are detailed methodologies for key experiments used to characterize the nsdAsr knockout.
This protocol is for the construction of the nsdAsr knockout mutant (M527-ΔnsdAsr) [1] [2].
Key Reagents & Strains:
codA(sm) as a counter-selectable marker).Step-by-Step Procedure:
nsdAsr gene.nsdAsr gene) into the CRISPR/Cas9 plasmid.nsdAsr deletion using PCR with verification primers (e.g., P5/P8 and P9/P10). A successful knockout will not amplify the nsdAsr gene itself [2].The following diagram illustrates the logical workflow for creating and validating the knockout mutant.
This protocol identifies the direct genomic binding targets of the NsdAsr protein [3].
Key Reagents:
Step-by-Step Procedure:
This assay provides in vitro validation of direct binding between NsdAsr and its target DNA sequences [3] [5].
Key Reagents:
RS18275, RS18290, rpoB).Step-by-Step Procedure:
Q1: My ΔnsdAsr mutant shows no increase in this compound yield. What could be wrong?
nsdAsr gene to see if the wild-type production level is restored, which confirms the phenotype is linked to the knockout [1] [2].Q2: Besides this compound, does NsdAsr affect the production of other metabolites?
Q3: How does NsdAsr mechanistically repress its target genes?
RS18275, RS18290), limiting the supply of essential precursors like malonyl-CoA. Second, it directly binds to and represses the rpoB gene, which encodes a vital subunit of RNA polymerase. This downregulates global protein expression, including enzymes needed for this compound biosynthesis [3] [4]. The following diagram summarizes this regulatory network.
Q4: Are there positive regulators of this compound biosynthesis that I can co-engineer with the NsdAsr knockout?
rimR2 abolishes this compound production entirely, while its overexpression using strong promoters (e.g., kasOp*) can increase yield by over 80%. Combining a ΔnsdAsr mutation with the overexpression of rimR2 could be a highly effective strategy for yield improvement [5].
Q1: What is RimR2 and why is it important for rimocidin production?
A: RimR2 is a positive pathway-specific regulator essential for this compound biosynthesis [1]. It belongs to the Larger ATP-binding regulators of the LuxR (LAL) family [1].
Q2: What are the effective strategies for overexpressing rimR2?
The most effective strategy is to express the rimR2 gene under the control of a strong constitutive promoter. Research has tested several promoters, with significant variations in success [1].
The table below summarizes the performance of different promoters used for rimR2 overexpression:
| Promoter Used for rimR2 Overexpression | Effect on this compound Production (Compared to Wild-Type) | Key Characteristics & Notes |
|---|---|---|
| kasOp* | +81.8% [1] | A strong, constitutive promoter. Most effective in this study. |
| Native rimR2 Promoter | +68.1% [1] | The gene's own promoter. Still very effective for overexpression. |
| permE* | +54.5% [1] | Another strong, constitutive promoter. |
| SPL21 | No obvious difference [1] | Performance was not effective in this context. |
| SPL57 | No obvious difference [1] | Performance was not effective in this context. |
Here is a detailed methodology for constructing a Streptomyces strain that overexpresses rimR2 using the highly effective kasOp* promoter, based on the research [1].
Workflow Overview:
The following diagram illustrates the key steps involved in creating the overexpression strain:
Materials & Steps:
Vector and Host Strains:
Construct the Overexpression Plasmid:
Conjugation into S. rimosus M527:
Validation and Fermentation:
Q: My recombinant strain shows no increase in this compound production. What could be wrong?
Q: The yield improvement is lower than expected. How can I further optimize it?
The following table summarizes the core characteristics of rimocidin alongside other well-studied polyene macrolides.
| Antibiotic Name | Chemical Class | Primary Antifungal Target | Key Research/Application Context | Reported MIC/Activity (Example) |
|---|---|---|---|---|
| This compound | Tetraene macrolide [1] | Binds ergosterol, disrupting fungal membrane [2] | Promising agricultural antifungal; high yield is a research focus [3] [2] | Broad-spectrum activity against plant-pathogenic fungi [4] |
| Amphotericin B | Polyene macrolide (typically heptaene) [5] | Binds ergosterol, forming ion channels [5] | Gold-standard for systemic fungal infections; model for toxicity reduction studies [5] | MIC against C. albicans: ~1.25 μg/mL [5] |
| Nystatin | Tetraene macrolide [5] | Binds ergosterol, forming pre-stabilized structures [5] | Topical treatments; model for genetic engineering to improve therapeutic index [5] | MIC50 against C. albicans: ~1.2 μg/mL [5] |
| Pimaricin (Natamycin) | Tetraene macrolide [5] | Binds ergosterol [5] | Food preservative and topical ophthalmic treatments [5] | MIC50 against C. albicans: ~1.09 μg/mL [5] |
A key area of research involves modifying the structures of these macrolides to enhance their properties. The table below summarizes experimental data on decarboxylated derivatives, which illustrate how post-polyketide synthase (post-PKS) modifications impact activity [5].
| Derivative (Parent Compound) | Test Organism | Reported MIC | Change in Activity vs. Parent |
|---|---|---|---|
| 16-Descarboxyl-16-methyl amphotericin B (Amphotericin B) | Candida albicans | 1 μg/mL [5] | Roughly equivalent [5] |
| 16-Decarboxy-16-methyl nystatin (Nystatin) | Candida albicans | MIC50: 1.3 ± 0.4 μg/mL [5] | Roughly equivalent [5] |
| 12-Decarboxy-12-methyl tetramycin B (Tetramycin B) | Saccharomyces cerevisiae | MIC50: 1.89 ± 0.11 μg/mL [5] | Improved [5] |
| Decarboxylated candicidin (Candicidin) | Saccharomyces cerevisiae | 0.00312–0.00625 μg/mL [5] | 5-10 fold decrease [5] |
For reproducibility, here are the methodologies from key studies on this compound.
This experiment demonstrates that increasing the intracellular concentration of malonyl-CoA, a key precursor, can enhance this compound biosynthesis.
This study identified and characterized RimR2 as a crucial positive regulator for this compound biosynthesis.
The biosynthesis of this compound is tightly controlled by a complex regulatory network. The following diagram synthesizes findings from multiple studies to illustrate the key regulatory mechanism involving NsdAsr and RimR2 [1] [2].
The experimental workflow for identifying and characterizing a pathway-specific regulator like RimR2 generally follows a multi-step process, as outlined below [2].
The table below summarizes the key characteristics and quantitative antifungal data for this compound and the BU16 derivative, as reported in a foundational study [1].
| Feature | This compound | This compound Derivative BU16 |
|---|---|---|
| Producer Strain | Streptomyces mauvecolor BU16 [1] | Streptomyces mauvecolor BU16 [1] |
| Chemical Structure | Tetraene macrolide with a six-membered hemiketal ring and a propyl group side chain [1] | Tetraene macrolide with a six-membered hemiketal ring and an ethyl group side chain (difference from this compound) [1] |
| Status | Known compound [1] | New derivative first described in the 2016 study [1] |
| Antifungal Activity | Broad-spectrum activity against various plant-pathogenic fungi [1] | Broad-spectrum activity against various plant-pathogenic fungi [1] |
| MIC against *C. coccodes* | 2 μg/mL [1] | 2 μg/mL [1] |
| Control Efficacy on Pepper Plants | Potent efficacy against anthracnose development [1] | Potent efficacy against anthracnose development [1] |
| Mechanism of Action | Targets the fungal cell envelope, causing cell lysis [1] | Targets the fungal cell envelope, causing cell lysis [1] |
The following methodologies are crucial for replicating the experiments that generated the comparative data.
This was the primary screening method used to discover these antifungal compounds [1].
This standard method was used to determine the lowest concentration that inhibits fungal growth [1].
This protocol tests the practical control efficacy of the compounds on plants [1].
The diagram below visualizes the experimental workflow from the initial screening to the final application testing, as described in the protocols.
The table below summarizes key characteristics of this compound and how it compares to other related polyene macrolide antifungals.
| Property | This compound | Amphotericin B | Nystatin | Natamycin |
|---|---|---|---|---|
| Chemical Class | Glycosylated Polyene Macrolide (GPM) [1] | Glycosylated Polyene Macrolide (GPM) [1] | Glycosylated Polyene Macrolide (GPM) [1] | Glycosylated Polyene Macrolide (GPM) [1] |
| Core Mechanism of Action | Ergosterol Sequestration ("Sterol Sponge") [1] | Ergosterol Sequestration ("Sterol Sponge") [1] | Ergosterol Sequestration ("Sterol Sponge") [1] | Ergosterol Sequestration ("Sterol Sponge") [1] |
| Primary Application | Agricultural antifungal; activity against plant pathogens like Fusarium oxysporum [2] [3] | Clinical; treatment of systemic fungal infections [1] | Clinical; primarily topical treatment of fungal infections [1] | Clinical & Food; topical ophthalmic use and food preservation [1] |
| Key Structural Features | Tetraene moiety; conserved polyene-hemiketal region; mycosamine sugar [1] | trans-Heptaene moiety; conserved polyene-hemiketal region; mycosamine sugar [1] | Tetraene moiety (similar to this compound); conserved polyene-hemiketal region; mycosamine sugar [1] | Tetraene moiety; conserved polyene-hemiketal region [1] |
| Reported Yield (in S. rimosus M527) | ~100 mg/L (wild-type strain) [2] | N/A | N/A | N/A |
| Yield Improvement Strategy | Overexpression of pathway regulator rimR2 (up to 81.8% increase) [4] [2] | N/A | N/A | N/A |
Here are methodologies from key studies on this compound production and mechanism, which can support your own experimental work.
This experiment demonstrates a genetic strategy to enhance this compound production [4] [2].
This series of experiments establishes a unifying mechanism of action for this compound and other GPMs [1].
The diagram below outlines the biosynthetic pathway of this compound and its key regulatory controls based on current research.
| Feature | Rimocidin | Natamycin (Pimaricin) |
|---|---|---|
| Chemical Class | Glycosylated polyene macrolide (Tetraene) [1] [2] | Glycosylated polyene macrolide (Tetraene) [3] [4] |
| Primary Target | Ergosterol in fungal cell membranes [5] | Ergosterol in fungal cell membranes [6] [3] |
| Mechanism of Action | Binds to ergosterol, disrupting membrane integrity [5] | Binds ergosterol, inhibits nutrient transport; does not directly lyse membranes [4] |
| Antifungal Spectrum | Wide range of plant pathogenic fungi [5] | Broad-spectrum against molds and yeasts [3] |
| Anti-Oomycete Activity | Inactive against tested Oomycetes (e.g., Pythium ultimum) [5] | Not typically active against Oomycetes [3] |
| Reported MIC Values | This compound A: 1.25–10 μg/mL against various fungi [5] | Generally <10 ppm (μg/mL) for most molds [4] |
| Primary Applications | Agricultural biocontrol agent [2] [5] | Food preservative; topical treatment for human fungal eye infections [6] [3] [4] |
| Producing Organism | Streptomyces rimosus [2]; Streptomyces sp. JCK-6116 [5] | Streptomyces natalensis [3] [4] |
A 2025 study isolated three this compound compounds from Streptomyces sp. JCK-6116 and tested their efficacy against a panel of 20 plant pathogenic fungi [5].
Natamycin's effectiveness is well-documented in both food science and clinical settings.
The methodologies below are standard for determining the efficacy and mechanism of antifungal agents.
The broth microdilution assay is a common and standardized method for determining MIC values [5].
Workflow: Broth Microdilution Assay
Key Steps:
This protocol assesses cell membrane damage, a key action of polyenes.
Workflow: Membrane Integrity Assay
Key Steps:
The table below summarizes the key characteristics of these two polyene antifungals based on the available information.
| Feature | This compound | Nystatin |
|---|---|---|
| Source | Streptomyces species (e.g., JCK-6116, S. rimocus, S. diastaticus) [1] | Streptomyces noursei [2] [3] |
| Primary Application | Agricultural biological control agent against fungal plant pathogens [1] | Human medicine for cutaneous, mucocutaneous, and gastrointestinal fungal infections [3] |
| Mechanism of Action | Binds to ergosterol in the fungal membrane, disrupting membrane integrity [1] | Binds to ergosterol, forms membrane-spanning pores, leading to leakage of cell contents [3] [4] |
| Reported Toxicity & Side Effects | Not explicitly detailed in the found studies; research focus is on antifungal efficacy [1] | Systemic use: Significant toxicity (fever, chills, nausea, thrombophlebitis) [2]. Topical/Oral use: Minimal absorption; side effects can include diarrhea, nausea, vomiting, skin irritation [3] [5] [6] |
| Key Activity Data | Minimum Inhibitory Concentration (MIC) for this compound A: 1.25–10 μg/ml against various phytopathogenic fungi [1] | The focus of retrieved studies is on clinical use and formulation toxicity rather than specific MIC values against a standard set of organisms. |
The search results provide insights into how the activity of these compounds is tested, which is crucial for understanding the context of the data.
Both this compound and nystatin belong to the polyene macrolide class of antifungals. Their activity and toxicity are directly linked to their interaction with membrane sterols [4].
The following diagram illustrates the shared mechanism of action of polyene antifungals and the source of their toxicity.
This shared mechanism explains why a direct toxicity comparison is complex. The therapeutic index (the difference between an effective dose and a toxic dose) depends on the compound's specific chemical structure and its relative affinity for ergosterol versus cholesterol [8] [4]. Structural modifications, such as those to the carboxyl group on the macrolide ring, can influence both antifungal activity and hemolytic toxicity [8].
Given the lack of direct comparative data, here is a potential framework for designing a study to compare this compound and nystatin toxicity, drawing from the methodologies found.
The table below summarizes two critical regulatory genes that have been experimentally validated to control this compound production. Manipulating these genes provides a direct method to alter yield and validate the biosynthetic pathway.
| Gene Name | Regulatory Function | Effect on this compound Production | Key Experimental Evidence |
|---|
| NsdAsr [1] [2] [3] | Negative regulator (global) | Deletion (ΔnsdAsr): ↑ 46% [1] Over-expression: ↓ Production [1] | qRT-PCR confirmed decreased transcription of rim genes upon over-expression [1]; ChIP-seq identified direct binding to genes involved in precursor supply [2] [3]. | | RimR2 [4] | Positive regulator (pathway-specific) | Deletion (ΔrimR2): ↓ No production [4] Over-expression: ↑ Up to 81.8% [4] | qRT-PCR showed loss of rim genes transcription in mutant; Electrophoretic mobility shift assays (EMSAs) confirmed binding to promoter regions of rimA and rimC [4]. |
Beyond single-gene manipulation, broader strategies can be used to enhance production and indirectly validate gene expression through increased yield.
| Method | Principle | Application & Outcome |
|---|---|---|
| Reporter-Guided Mutation Selection (RGMS) [5] | Links antibiotic resistance gene expression to the activity of a target promoter (e.g., rimA promoter). Mutants with higher resistance likely have enhanced target gene expression. | Used kanamycin resistance (neo) gene under control of rimA promoter (PrimA). Selected mutants showed up to 52% increased this compound production and higher rim genes transcription [5]. |
| Precursor Enhancement [2] [3] | Increases the supply of essential building blocks for biosynthesis. | Transcriptomic studies show NsdAsr represses genes for malonyl-CoA and butyryl-CoA. Engineering strains to overexpress precursor biosynthesis genes (e.g., accsr) can increase yield [2] [3]. |
Based on the methodologies from the research, you can follow this general workflow to validate your gene expression findings.
Research has identified several crucial regulators that control rimocidin production in S. rimosus M527. The table below summarizes the roles and effects of three key regulatory genes.
| Regulator Name | Regulator Family | Effect on this compound Biosynthesis | Key Experimental Findings |
|---|
| RimR2 [1] | Larger ATP-binding regulators of the LuxR (LAL) family | Positive pathway-specific regulator [1] | • Deletion mutant (M527-ΔrimR2): this compound production abolished [1]. • Complementation: Restored this compound production to wild-type levels [1]. • Overexpression: Increased production by up to 81.8% [1]. | | NsdAsr [2] | NsdA-family (global regulator) | Negative regulator [2] | • Deletion mutant (M527-ΔnsdAsr): 46% increase in this compound yield (318.5 mg/L) and enhanced sporulation [2]. • Complementation: Restored this compound production and sporulation to wild-type levels [2]. • Overexpression: Led to decreased this compound production and impaired sporulation [2]. | | TetR24 (RS24090) [3] | TetR family (TFR) | Negative regulator [3] | • Deletion mutant (M527-ΔtetR24): this compound production increased significantly [3]. • Complementation: Restored this compound production to levels similar to the wild-type strain [3]. |
The interplay of these regulators can be visualized in the following pathway:
The conclusive data from the tables above are generated through a series of standard genetic and biochemical experiments. Here is a detailed look at the core methodologies.
This is the foundational approach for establishing the function of a regulatory gene.
| Pathogen / Disease Context | Antifungal Activity / Efficacy Notes | Key Experimental Findings |
|---|---|---|
| Various Plant-Pathogenic Fungi (Broad-spectrum lab activity) [1] | Broad-spectrum activity against multiple plant-pathogenic fungi [1]. | Specific quantitative data (MICs) not provided in the available article excerpt. |
| Colletotrichum coccodes (Pepper anthracnose) [1] | Potent control efficacy against anthracnose development [1]. | In planta studies showed the compound could effectively control the disease [1]. |
| Fusarium oxysporum f. sp. cucumerinum [2] | Used as an indicator organism in bioassays [2]. | S. rimosus M527 culture showed antifungal activity against this pathogen in lab assays [2]. |
| Human Pathogenic Fungi | Information Gap | The search results do not provide quantitative data (e.g., MICs) for this compound against common human fungal pathogens. |
To support the experimental data and ensure reproducibility, here are the methodologies from the key studies cited.
This method was used to discover this compound and its derivative BU16.
This method is commonly used to confirm the bioactivity of this compound produced by Streptomyces strains.
Understanding the pathways and regulatory mechanisms is crucial for optimizing production. The following diagrams illustrate key processes described in the research.
This diagram shows the biosynthetic pathway and its regulation. This compound is synthesized by a Type I modular polyketide synthase (PKS) using precursors from primary metabolism [3] [4]. The regulator NsdAsr negatively impacts production by downregulating genes involved in supplying essential precursors like acyl-CoAs and reducing power (NADH/NADPH) [3] [5].
This workflow outlines the RGMS strategy used to generate high-yielding this compound strains [2]. By linking antibiotic resistance to the expression of a key biosynthetic gene promoter, researchers could efficiently screen thousands of mutants after random mutagenesis (ARTP) to find strains with enhanced production capabilities [2].
When comparing this compound to other antifungals, here are key points to consider based on the compiled data:
| Antifungal Agent | Primary Target & Mechanism | Specificity for Ergosterol over Cholesterol | Key Experimental Evidence | Antifungal Activity (MIC range) |
|---|
| Rimocidin | Binds to ergosterol, disrupting membrane integrity [1]. | Presumed selective (due to antifungal effect and low toxicity to plants/animals), but direct comparative data is limited. | • Culture filtrate and purified rimocidins inhibit mycelial growth of plant pathogenic fungi [1]. • Antifungal activity is abolished upon deletion of its biosynthetic gene cluster regulator [2]. | • This compound A: 1.25 - 10 μg/mL against various fungi [1]. | | Amphotericin B | Binds ergosterol and forms transmembrane ion channels, causing cell death [3]. | Moderately selective, but significant toxicity to human cells (binds cholesterol). | • A synthesized derivative (C35deOAmB) that cannot form channels retains potent fungicidal activity solely by binding ergosterol [3]. | • Varies by species; used for systemic fungal infections. | | Natamycin | Binds ergosterol but does not form pores or cause membrane permeabilization [3]. | High selectivity; used as a food preservative due to low oral toxicity. | • Direct ergosterol binding inhibits fungal growth without permeabilizing membranes [3]. | • Topical use for ophthalmic infections; used as a food preservative. |
The data in the table is supported by the following key experimental findings:
For researchers aiming to characterize this compound-ergosterol binding in detail, the following workflow outlines a potential approach, synthesizing methods from the search results.
The diagram above outlines a logical progression from initial phenotypic screening to specific binding characterization. Key experimental steps include:
The available evidence firmly places this compound within the polyene macrolide family, which acts primarily by binding ergosterol. However, to fully assess its potential, especially in comparison to clinical agents like Amphotericin B, several areas require further investigation: